IPG7236
Description
Propriétés
Numéro CAS |
2756350-91-9 |
|---|---|
Formule moléculaire |
C23H31N3O3S |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-methyl-N-[2-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1 |
Clé InChI |
PDAOEKSLYKFTKF-GOSISDBHSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of IPG7236 in Regulatory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPG7236 is a pioneering, orally administered small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). This novel therapeutic agent is engineered to modulate the tumor microenvironment by specifically targeting regulatory T cells (Tregs), a key driver of immunosuppression in various cancers. This technical guide provides an in-depth exploration of the mechanism of action of this compound in Treg cells, summarizing key preclinical and clinical findings. It details the experimental methodologies employed to elucidate its function and presents a comprehensive overview of its impact on anti-tumor immunity.
Introduction: Targeting the Immunosuppressive Axis of Cancer
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and therapeutic response. A critical component of the TME is the infiltration of regulatory T cells (Tregs), which are characterized by the expression of the transcription factor FOXP3. These cells actively suppress the body's natural anti-tumor immune response, thereby creating a shield that allows cancer cells to proliferate and evade destruction.
C-C chemokine receptor 8 (CCR8) has emerged as a highly promising therapeutic target due to its predominant expression on tumor-infiltrating Tregs.[1][2] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), is secreted by tumor cells and other cells within the TME, actively recruiting CCR8-expressing Tregs to the tumor site.[2] This CCL1-CCR8 signaling axis is therefore a critical pathway for establishing and maintaining an immunosuppressive TME.
This compound is a first-in-class, orally bioavailable small molecule designed to selectively antagonize the CCR8 receptor.[1] By blocking the interaction between CCL1 and CCR8, this compound aims to disrupt the recruitment and function of Tregs within the tumor, thereby unleashing the potential of the host's immune system to combat the cancer.
Core Mechanism of Action: Selective Blockade of the CCL1-CCR8 Signaling Pathway
The fundamental mechanism of action of this compound revolves around its ability to act as a potent and selective antagonist of the CCR8 receptor.[3] Unlike antibody-based approaches that lead to the depletion of all CCR8-expressing cells, this compound selectively blocks the signaling function of the receptor without causing widespread cell death.[1] This targeted approach is anticipated to offer a superior safety profile by minimizing on-target, off-tumor toxicities.[1]
The binding of CCL1 to CCR8 on Treg cells initiates a downstream signaling cascade that promotes their migration and immunosuppressive functions. This compound competitively inhibits this binding, effectively disrupting the recruitment of Tregs to the tumor microenvironment.[1] This leads to a significant reduction in the population of tumor-infiltrating Tregs.[1][4]
The reduction in Treg-mediated immunosuppression has a profound impact on the overall anti-tumor immune response. It facilitates the enhanced infiltration and activation of cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.[1][3] Preclinical studies have demonstrated that treatment with this compound results in a dose-dependent increase in tumor-infiltrating CD8+ T cells.[1][4]
Signaling Pathway of this compound Action in Treg Cells
Quantitative Data Summary
Table 1: In Vitro ADMET Properties of this compound
| Parameter | Value |
| ClogP | 2.6 |
| Plasma Protein Binding | ~64% |
| Microsomal Stability (t1/2) | >522 minutes |
| Hepatocyte Metabolism (t1/2) | 522 minutes |
| Data sourced from supplementary information of a study on this compound.[4] |
Table 2: In Vivo Efficacy of this compound in a Humanized Breast Cancer Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| This compound Monotherapy | 47.2% |
| Anti-PD-1 Antibody Monotherapy | No significant effect |
| This compound + Anti-PD-1 Antibody | 73.8% |
| Data demonstrates a synergistic anti-cancer effect when this compound is combined with a PD-1 inhibitor.[1] |
Key Experimental Protocols
Humanized Breast Cancer Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
-
Animal Model: Immunodeficient mice reconstituted with a human immune system (humanized mice).
-
Tumor Implantation: Human breast cancer cells are implanted into the mice to establish tumors.
-
Treatment Groups:
-
Vehicle control
-
This compound (administered orally, twice daily)
-
Anti-PD-1 antibody (administered via standard protocol)
-
This compound + Anti-PD-1 antibody
-
-
Dosing Period: 21 days.[4]
-
Endpoints:
-
Tumor volume measurement over time to determine tumor growth inhibition (TGI).
-
Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify Treg (e.g., CD4+FOXP3+) and CD8+ T cell populations.
-
-
Workflow Diagram:
In Vitro CCR8 Antagonism Assay (Tango Assay)
-
Objective: To determine the potency of this compound in antagonizing the CCR8 receptor.
-
Assay Principle: The Tango assay is a cell-based assay that measures G-protein coupled receptor (GPCR) activation.
-
Methodology:
-
A cell line engineered to express the human CCR8 receptor is utilized.
-
Cells are treated with varying concentrations of this compound.
-
The cells are then stimulated with the CCR8 ligand, CCL1.
-
Receptor activation is measured via a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of this compound required to inhibit 50% of the CCR8 activation.[4]
Clinical Development and Safety Profile
This compound is currently being evaluated in a Phase 1/2a multi-center clinical trial for advanced solid tumors in the U.S. and China.[1] The trial has demonstrated an excellent safety and tolerability profile, with dose escalation up to 1000 mg twice daily without any drug-related Serious Adverse Events (SAEs) being observed.[1] Future clinical development plans include evaluating this compound in combination with an anti-PD-1 therapy for patients with solid tumors.[1]
Conclusion and Future Directions
This compound represents a promising and innovative approach to cancer immunotherapy. Its novel mechanism of action, targeting the recruitment of immunosuppressive Treg cells to the tumor microenvironment, addresses a key mechanism of immune evasion by tumors. The preclinical data demonstrating potent monotherapy and synergistic activity with checkpoint inhibitors, coupled with a favorable safety profile in early clinical trials, positions this compound as a strong candidate for further development.
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy. Furthermore, exploring its efficacy in a broader range of solid tumors and in combination with other immunomodulatory agents will be crucial in defining its role in the evolving landscape of cancer treatment. The development of this compound underscores the potential of targeting the CCL1-CCR8 axis to overcome immunotherapy resistance and improve patient outcomes.
References
The Role of CCR8 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 8 (CCR8) has emerged as a pivotal player in the complex landscape of the tumor microenvironment (TME). Predominantly expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 is instrumental in orchestrating an immunosuppressive milieu that fosters tumor growth and immune evasion. The interaction of CCR8 with its primary ligand, CCL1, within the TME triggers a signaling cascade that enhances the recruitment and functional potency of Tregs, thereby dampening anti-tumor immune responses. This selective expression profile and its critical role in immune suppression have positioned CCR8 as a highly promising therapeutic target for novel cancer immunotherapies. This technical guide provides a comprehensive overview of the biology of CCR8 in the TME, including its expression, signaling pathways, and functional implications, supplemented with detailed experimental protocols and quantitative data to support further research and drug development in this area.
Introduction to CCR8
CCR8, also known as CD198, is a G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1] In the context of oncology, its significance is primarily attributed to its high and selective expression on tumor-infiltrating Tregs across a wide array of solid tumors.[2][3] These CCR8+ Tregs represent a highly activated and potently suppressive subset of regulatory T cells that are strongly associated with poor prognosis in various cancers.[4][5]
CCR8 Expression in the Tumor Microenvironment
The expression of CCR8 is a distinguishing feature of the immunosuppressive TME. While its expression is low on Tregs in peripheral blood and healthy tissues, it is significantly upregulated on Tregs that infiltrate tumors.[6] This differential expression makes CCR8 an attractive target for therapies aimed at selectively depleting tumor-resident Tregs without inducing systemic autoimmunity.[2]
Quantitative Analysis of CCR8 Expression
The following tables summarize the quantitative data on CCR8 expression in the TME from various studies.
Table 1: Percentage of CCR8+ Cells among Tumor-Infiltrating Tregs in Human Cancers
| Cancer Type | Percentage of CCR8+ Tregs (Mean ± SD/Range) | Reference |
| Colorectal Cancer | 63.6 ± 16.0% | [5] |
| Non-Small Cell Lung Cancer | ~40% | [7] |
| Kidney Cancer | ~80% | [8] |
| Various Solid Tumors | 30 - 80% | [3] |
Table 2: CCR8 Expression in Different T Cell Subsets in Human Tumors
| T Cell Subset | Location | Percentage of CCR8+ Cells | Reference |
| Tregs (FOXP3+) | Tumor | High | [2][7] |
| Tregs (FOXP3+) | Peripheral Blood | Low | [6] |
| Conventional CD4+ T cells | Tumor | Low | [7] |
| CD8+ T cells | Tumor | Low/Negative | [7] |
The CCR8 Signaling Pathway
The binding of chemokine ligands, primarily CCL1, to CCR8 initiates a signaling cascade that is crucial for the function of Tregs in the TME. This signaling enhances their suppressive capabilities and promotes their accumulation within the tumor.
Ligands of CCR8 in the TME
The primary ligand for CCR8 is CCL1.[1] Other ligands include CCL8, CCL16, and CCL18.[1] In the TME, CCL1 is secreted by various cell types, including tumor cells, cancer-associated fibroblasts (CAFs), and tumor-associated macrophages (TAMs).[9]
Intracellular Signaling Cascade
Upon ligand binding, CCR8, as a GPCR, couples to inhibitory G proteins (Gi). This interaction leads to downstream signaling events, including the activation of the STAT3 pathway.[10][11] This signaling cascade ultimately results in the upregulation of key molecules associated with Treg suppressive function, such as FOXP3, the inhibitory receptor CTLA-4, the ectonucleotidase CD39, and the immunosuppressive cytokine IL-10.[10][11][12]
Functional Role of CCR8 in the Tumor Microenvironment
The activation of the CCR8 pathway on tumor-infiltrating Tregs has several pro-tumoral consequences:
-
Recruitment and Retention of Tregs: The CCL1-CCR8 axis is implicated in the recruitment and retention of Tregs within the TME, concentrating their immunosuppressive activity at the tumor site.
-
Enhanced Immunosuppressive Activity: CCR8 signaling potentiates the ability of Tregs to suppress the proliferation and effector functions of anti-tumor CD4+ and CD8+ T cells.[4]
-
Promotion of an Immunosuppressive Milieu: By upregulating molecules like CD39 and IL-10, CCR8+ Tregs contribute to the generation of an immunosuppressive TME, further hampering anti-cancer immunity.[10][11]
-
Correlation with Poor Prognosis: High infiltration of CCR8+ Tregs is associated with poor clinical outcomes and resistance to immunotherapy in several cancer types.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of CCR8 in the TME.
Isolation of Tumor-Infiltrating Lymphocytes (TILs)
A critical first step for analyzing CCR8+ Tregs is the efficient isolation of lymphocytes from solid tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (e.g., 1 mg/mL)
-
DNase I (e.g., 100 U/mL)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Mince the fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI 1640.
-
Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the lymphocyte layer (buffy coat) and wash with PBS.
-
The isolated TILs are now ready for downstream applications like flow cytometry.[13][14]
Multicolor Flow Cytometry for CCR8+ Treg Analysis
Materials:
-
Isolated TILs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for examples)
-
Live/dead stain (e.g., Zombie Aqua™)
-
Intracellular staining buffer set (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)
-
Flow cytometer
Table 3: Example Antibody Panel for Human CCR8+ Treg Analysis
| Target | Fluorochrome | Clone |
| CD45 | BUV395 | HI30 |
| Live/Dead | Zombie Aqua | - |
| CD3 | APC-H7 | SK7 |
| CD4 | BV786 | SK3 |
| CD8 | BV650 | SK1 |
| CD25 | PE-Cy7 | M-A251 |
| FOXP3 | Alexa Fluor 647 | 259D/C7 |
| CCR8 | PE | L263G8 |
Protocol:
-
Resuspend isolated TILs in FACS buffer.
-
Stain with a live/dead dye according to the manufacturer's protocol to exclude dead cells.
-
Block Fc receptors with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD25, CCR8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions.
-
Add the intracellular antibody (anti-FOXP3) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy: Gate on live, single cells, then CD45+ leukocytes. From the CD45+ population, gate on CD3+ T cells, then CD4+ T helper cells. Within the CD4+ population, identify Tregs as CD25+ and FOXP3+. Finally, determine the percentage of CCR8+ cells within the Treg population.[2][7]
Immunohistochemistry (IHC) for CCR8 in FFPE Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CCR8
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-CCR8 antibody overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
-
Analysis: CCR8-positive cells will show brown staining. The localization and intensity of staining within the tumor and stromal compartments should be assessed.
In Vitro Treg Suppression Assay
Materials:
-
Isolated CCR8+ and CCR8- Tregs (sorted from TILs)
-
Responder CD4+ or CD8+ T cells (Tresp)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
T cell activation beads (e.g., anti-CD3/CD28 beads) or antigen-presenting cells (APCs) and soluble anti-CD3
-
Complete RPMI 1640 medium
-
96-well round-bottom plates
Protocol:
-
Label the responder T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Plate the labeled responder T cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Add varying numbers of sorted CCR8+ or CCR8- Tregs to the wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with responder T cells alone (no Tregs) and unstimulated responder T cells.
-
Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 and APCs.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry based on the dilution of the proliferation dye.
-
Analysis: The percentage of suppression is calculated by comparing the proliferation of responder T cells in the presence of Tregs to the proliferation of responder T cells alone.[11]
Therapeutic Targeting of CCR8
The selective expression of CCR8 on tumor-infiltrating Tregs makes it an ideal target for cancer immunotherapy. The primary therapeutic strategy involves the development of monoclonal antibodies that can deplete CCR8+ Tregs within the TME. Preclinical studies have shown that anti-CCR8 antibodies can lead to tumor regression, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.
Conclusion
CCR8 plays a critical and multifaceted role in shaping the immunosuppressive tumor microenvironment, primarily through its high expression on and function in tumor-infiltrating regulatory T cells. The wealth of preclinical data underscores the potential of CCR8 as a transformative target in oncology. A thorough understanding of its biology, coupled with robust experimental methodologies as outlined in this guide, is essential for the successful clinical translation of CCR8-targeted therapies. Continued research in this area holds the promise of developing novel and effective immunotherapeutic strategies for a wide range of cancers.
References
- 1. C8Mab-21: A novel anti-human CCR8 monoclonal antibody for flow cytometry [accscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sonybiotechnology.com [sonybiotechnology.com]
- 12. Isolation and Analysis of Tumor-Infiltrating Treg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 14. biocompare.com [biocompare.com]
The Pharmacodynamics of IPG7236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] Emerging as a promising agent in immuno-oncology, this compound selectively targets CCR8, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment. By inhibiting the CCR8 signaling pathway, this compound aims to reverse Treg-mediated immunosuppression, thereby enhancing the host's anti-tumor immune response. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used in its preclinical evaluation.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of the TME in many solid tumors is the accumulation of Tregs, which suppress the activity of cytotoxic T lymphocytes (CD8+ T cells) and other immune effector cells, enabling tumor immune evasion. The chemokine receptor CCR8 has been identified as a highly specific marker for tumor-infiltrating Tregs, making it an attractive therapeutic target.[2] this compound is a potent and selective antagonist of CCR8, designed to modulate the immunosuppressive TME and promote anti-tumor immunity.[3][4]
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to CCR8 and blocking the interaction with its primary ligand, C-C motif chemokine ligand 1 (CCL1).[2][5] This inhibition disrupts the downstream signaling cascade that is crucial for the recruitment and function of Tregs within the tumor.
The proposed mechanism of action for this compound involves the following key steps:
-
Inhibition of Treg Migration: By blocking the CCL1-CCR8 axis, this compound prevents the chemotactic migration of Tregs into the tumor microenvironment.[1][2]
-
Modulation of the Tumor Immune Microenvironment: The reduction in Treg infiltration leads to a more favorable immune milieu within the tumor. This is characterized by an increased ratio of effector CD8+ T cells to immunosuppressive Tregs.
-
Enhancement of Anti-Tumor Immunity: With the reduction of Treg-mediated suppression, the cytotoxic activity of CD8+ T cells against cancer cells is potentiated, leading to tumor growth inhibition.[2]
Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point of this compound.
Quantitative Pharmacodynamic Data
The in vitro potency of this compound has been characterized in several functional assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Assay Type | Description | IC50 (nM) |
| Tango Assay | Measures β-arrestin recruitment to the CCR8 receptor upon ligand binding. | 24.0[1] |
| Calcium (Ca2+) Mobilization | Detects the inhibition of CCL1-induced intracellular calcium release in CCR8-overexpressing cells. | 24.3[1] |
| Chemotaxis Assay | Quantifies the inhibition of CCL1-induced migration of CCR8+ Treg cells. | 33.8[1] |
| Downstream Signaling (CCL1-induced) | Inhibition of downstream signaling of CCR8 induced by CCL1. | 8.44[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections outline the protocols for the key experiments cited.
In Vitro Assays
The Tango™ assay is a cell-based method to quantify G-protein coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor.
-
Principle: The assay utilizes a U2OS cell line engineered to express the human CCR8 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon CCL1 binding to CCR8, β-arrestin is recruited, leading to the cleavage of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase). The activity of the reporter gene is proportional to the level of receptor activation.
-
Protocol Outline:
-
Plate Tango™ CCR8-bla U2OS cells in 384-well plates and incubate.
-
Prepare a dose-response curve of this compound.
-
Add this compound to the cells and pre-incubate.
-
Add a sub-maximal concentration (EC80) of the CCR8 agonist, CCL1, to stimulate the receptor.
-
Incubate the plates to allow for reporter gene expression.
-
Add a FRET-based β-lactamase substrate and measure the fluorescence signal.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
This assay measures the ability of this compound to inhibit CCL1-induced increases in intracellular calcium concentration, a key downstream event in CCR8 signaling.
-
Principle: CCR8 activation by CCL1 leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Culture CCR8-overexpressing cells (e.g., CHO-K1 or HEK293) and seed them into 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the cells and incubate.
-
Add CCL1 to induce calcium mobilization and immediately measure the fluorescence intensity over time using a plate reader with kinetic reading capabilities.
-
Determine the IC50 by analyzing the inhibition of the peak fluorescence signal at different this compound concentrations.
-
This assay assesses the ability of this compound to block the migration of CCR8-expressing cells towards a CCL1 gradient.
-
Principle: A multi-well plate with a porous membrane (e.g., Transwell®) is used to separate the cells from the chemoattractant. The migration of cells through the pores in response to the chemoattractant is quantified.
-
Protocol Outline:
-
Isolate primary human CCR8+ Tregs or use a CCR8-expressing cell line.
-
Place CCL1 in the lower chamber of the chemotaxis plate.
-
In the upper chamber, add the cells that have been pre-incubated with various concentrations of this compound.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber by cell counting, fluorescent labeling, or other detection methods.
-
Calculate the IC50 for the inhibition of chemotaxis.
-
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in a human breast cancer xenograft model.
-
Principle: This model involves the implantation of human breast cancer cells into immunodeficient mice, which are then reconstituted with human immune cells to create a "humanized" immune system. This allows for the evaluation of immunomodulatory agents in a more clinically relevant setting.
-
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the flanks of the mice.
-
Humanization: Reconstitute the mice with human peripheral blood mononuclear cells (PBMCs) to establish a human immune system.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, and this compound in combination with an anti-PD-1 antibody.
-
Dosing: Administer this compound orally (e.g., 10-50 mg/kg, twice daily).
-
Efficacy Endpoints: Monitor tumor volume over time. At the end of the study, excise the tumors for analysis.
-
Pharmacodynamic Endpoints: Analyze the tumor-infiltrating immune cells by flow cytometry to determine the proportions of Tregs and CD8+ T cells.
-
The following diagram provides a workflow for the in vivo evaluation of this compound.
Summary and Future Directions
This compound is a novel, orally active CCR8 antagonist that has demonstrated potent in vitro activity and promising in vivo efficacy in preclinical models of breast cancer. Its mechanism of action, centered on the inhibition of Treg migration and function within the tumor microenvironment, represents a targeted approach to cancer immunotherapy. The data summarized in this guide highlight the potential of this compound to be developed as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
IPG7236: A Novel Oral CCR8 Antagonist for the Treatment of IgG4-Related Disease and Other Non-Oncology Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Immunoglobulin G4-related disease (IgG4-RD) is a chronic fibro-inflammatory condition of unknown etiology, characterized by tumor-like lesions in various organs and elevated serum IgG4 levels. Current treatment paradigms, heavily reliant on glucocorticoids, are associated with significant long-term toxicities, highlighting a critical unmet need for targeted, steroid-sparing therapies. IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8). While also being investigated in oncology, this compound presents a promising therapeutic strategy for IgG4-RD by targeting the migration of pathogenic plasmacytoid dendritic cells (pDCs). This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the investigation of this compound for non-oncology indications, with a focus on IgG4-RD.
Introduction to this compound
This compound is a potent and selective antagonist of CCR8, a G protein-coupled receptor.[1][2] In the context of non-oncology indications such as IgG4-RD, the therapeutic rationale for this compound is based on its ability to inhibit the migration of pathogenic immune cells.[3] As an orally administered small molecule, this compound offers a convenient and potentially safer alternative to current standards of care.[3]
The Role of the CCL1-CCR8 Axis in IgG4-RD
The pathogenesis of IgG4-RD is complex, involving a Th2-dominant inflammatory response, fibrosis, and the production of pathogenic IgG4 antibodies.[3] CCR8 is predominantly expressed on pathogenic plasmacytoid dendritic cells (pDCs) in IgG4-RD.[3] These pDCs are recruited to affected tissues by chemokines, such as CCL1, that bind to CCR8.[3] Upon migration to lesion sites, pDCs produce inflammatory signals, including type I interferons (IFN-I) and IL-33, which perpetuate the Th2 immune response and contribute to fibrosis.[3] By blocking the CCL1-CCR8 signaling axis, this compound is designed to reduce the accumulation of pathogenic pDCs in affected organs, thereby interrupting this chronic inflammatory cycle.[3]
Below is a diagram illustrating the proposed mechanism of action of this compound in IgG4-RD.
Preclinical Data for this compound
While specific preclinical data for this compound in IgG4-RD models are not yet publicly available, its potent CCR8 antagonism has been demonstrated in in vitro assays developed for its oncology program. This data provides a strong foundation for its therapeutic potential in inflammatory diseases.
In Vitro Potency
The inhibitory activity of this compound on CCR8 signaling has been quantified in several key assays. The following table summarizes the available IC50 values.
| Assay Type | Description | Ligand | Cell Type | IC50 (nM) |
| Tango Assay | Measures β-arrestin recruitment to activated GPCRs. | - | CCR8-overexpressing cells | 24 |
| Downstream Signaling | Inhibition of CCL1-induced downstream signaling. | CCL1 | - | 8.44 |
| Downstream Signaling | Inhibition of CCL1-induced downstream signaling. | CCL1 | CCR8-overexpressing cells | 24.3 |
| Treg Migration | Inhibition of CCL1-induced migration of CCR8+ Treg cells. | CCL1 | CCR8+ Treg cells | 33.8 |
Data sourced from MedChemExpress.[2]
Preclinical Models for IgG4-RD
A relevant preclinical model for studying the efficacy of CCR8 antagonists in IgG4-RD is the murine model of IgG4-related sialadenitis. In this model, the CCL18-CCR8 axis has been shown to be upregulated.[4] Although direct studies of this compound in this model have not been published, it represents a valuable tool for future investigations.
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the preclinical evaluation of this compound for IgG4-RD.
CCR8 Receptor Antagonism: Tango Assay
The Tango assay is a robust method for quantifying the antagonism of G protein-coupled receptors like CCR8. It measures the recruitment of β-arrestin to the activated receptor.
Protocol:
-
Cell Culture: Utilize a commercially available cell line (e.g., U2OS) stably co-expressing a CCR8-transcription factor fusion protein and a β-arrestin-protease fusion protein. Culture cells in appropriate media supplemented with antibiotics for selection.
-
Assay Setup:
-
Seed the cells in 384-well plates and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of the CCR8 ligand (e.g., CCL1) to the wells to stimulate receptor activation.
-
Incubation: Incubate the plates for 16 hours at 37°C to allow for protease-mediated cleavage of the transcription factor and subsequent reporter gene expression.
-
Detection: Add a fluorescent substrate for the reporter enzyme (e.g., beta-lactamase) and measure the resulting fluorescence.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
References
- 1. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of IPG7236: A Novel Oral CCR8 Antagonist for Immuno-Oncology and Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8). This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of this compound. By selectively targeting CCR8, this compound presents a promising therapeutic strategy for a range of diseases, including advanced solid tumors and IgG4-related disease (IgG4-RD). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Rationale for Targeting CCR8
The C-C chemokine receptor 8 (CCR8) has emerged as a critical therapeutic target in immunology and oncology.[1][2] CCR8 is a G-protein coupled receptor predominantly expressed on specific immune cell populations that drive disease pathology in different contexts.
In the Tumor Microenvironment (TME): CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[3][4] The interaction of CCR8 with its ligand, CCL1, recruits these immunosuppressive Tregs to the tumor site, shielding the cancer cells from immune attack by cytotoxic CD8+ T cells.[3] High CCR8 expression in the TME is often correlated with a poor prognosis.[4]
In IgG4-Related Disease (IgG4-RD): In this fibro-inflammatory autoimmune condition, CCR8 is predominantly expressed on pathogenic plasmacytoid dendritic cells (pDCs).[3] These pDCs migrate to affected organs and secrete inflammatory signals that promote a Th2 immune response, fibrosis, and the production of pathogenic IgG4 antibodies.[3]
By blocking the CCL1-CCR8 signaling pathway, this compound aims to disrupt these pathological processes, thereby reactivating anti-tumor immunity or dampening the autoimmune response.[3][4]
Mechanism of Action
This compound is a potent and selective antagonist of CCR8.[1][2] Its primary mechanism of action involves binding to CCR8 and preventing the downstream signaling induced by its ligand, CCL1.[3][5] This blockade has distinct effects depending on the disease context:
-
Oncology: In the TME, this compound inhibits the CCL1-mediated migration of CCR8+ Tregs into the tumor.[3][5] This reduction in Treg infiltration is hypothesized to relieve immunosuppression, allowing for the enhanced infiltration and cytotoxic activity of CD8+ T cells against cancer cells.[3]
-
IgG4-RD: By blocking CCR8 on pDCs, this compound is designed to prevent their migration to and accumulation in affected tissues.[3] This is expected to reduce the production of inflammatory mediators and subsequent fibrosis and IgG4 antibody production.[3]
dot
Caption: Mechanism of action of this compound in Oncology and IgG4-RD.
Preclinical Development
In Vitro Pharmacology
A series of in vitro assays were conducted to determine the potency and selectivity of this compound.
| Assay Type | Description | Result (IC50) |
| Tango Assay | Measures β-arrestin recruitment to the CCR8 receptor upon ligand binding, indicating receptor activation. | 24 nM[5] |
| CCL1-Induced Downstream Signaling | Measures the inhibition of downstream signaling pathways following CCL1 stimulation of CCR8. | 8.44 nM[5] |
| CCL1-Induced Signaling in CCR8-Overexpressing Cells | Evaluates the inhibitory effect in a cell line engineered to have high levels of CCR8. | 24.3 nM[5] |
| CCL1-Induced CCR8+ Treg Migration | Assesses the ability of this compound to block the migration of regulatory T cells towards a CCL1 gradient. | 33.8 nM[5] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy in a Humanized Breast Cancer Model
The anti-tumor activity of this compound was evaluated in a humanized mouse model of breast cancer.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound Monotherapy | 10 mg/kg and 50 mg/kg, orally, twice daily for 22 days | 28.3% and 55.6%, respectively[5] | Dose-dependent inhibition of tumor growth.[5] |
| This compound + anti-PD-1 Antibody | This compound (TGI of 47.2%) with a PD-1 antibody | 73.8%[3] | Synergistic anti-cancer effect.[3] |
| Immune Cell Infiltration Analysis | - | - | Dose-dependent decrease in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells.[5] |
Table 2: In Vivo Efficacy of this compound in a Humanized Breast Cancer Model
Pharmacokinetics and ADMET
Preclinical studies demonstrated that this compound possesses favorable drug-like properties.
| Parameter | Species | Result |
| Metabolic Stability | Human, Monkey, Rat, Dog, Mouse Liver Microsomes | High stability, with a slight decrease in mice.[5] |
| CYP450 Inhibition | Major CYP450 enzymes | No significant inhibition, suggesting low potential for drug-drug interactions.[5] |
| hERG Inhibition | Human ether-à-go-go-related gene channel | No inhibition observed.[5] |
| Hepatocyte Cytotoxicity | Primary human hepatocytes | IC50 > 150 µM.[5] |
Table 3: Summary of ADMET Properties of this compound
Pharmacokinetic studies in multiple preclinical species indicated that this compound is orally bioavailable.[6]
Clinical Development
This compound is currently being evaluated in a Phase 1/2a, first-in-human, multi-center, open-label clinical trial (NCT05142592) in patients with advanced solid tumors.[1]
| Trial Phase | Study Design | Patient Population | Primary Endpoints | Current Status (as of available data) |
| Phase 1 (Dose Escalation) | Non-randomized, open-label | Patients with advanced or recurrent solid malignancies that are metastatic or unresectable.[1] | Safety, tolerability, and determination of the recommended Phase 2 dose.[1] | Escalated up to 1000 mg twice daily with no drug-related Serious Adverse Events (SAEs) observed.[3] |
| Phase 2a (Dose Expansion) | Non-randomized, open-label | Tentatively planned for renal cancer, triple-negative breast cancer, head and neck cancer, and melanoma.[1] | Preliminary anti-tumor activity.[1] | Ongoing.[3] |
Table 4: Overview of the Phase 1/2a Clinical Trial of this compound (NCT05142592)
An initial Phase 1 trial in healthy subjects in Australia demonstrated that this compound is well-tolerated with linear pharmacokinetics.[3]
Experimental Protocols
Tango™ G-Protein Coupled Receptor (GPCR) Assay
The Tango™ assay is a cell-based method to screen for GPCR ligands by measuring β-arrestin recruitment.
dot
Caption: Workflow for the Tango™ GPCR Assay.
Detailed Steps:
-
Cell Plating: Tango™ GPCR-bla U2OS cells expressing the CCR8-transcription factor fusion protein and the arrestin-protease fusion protein are plated in a 384-well plate and incubated.[4][5]
-
Compound Addition: For antagonist testing, a concentration-response series of this compound is added to the cells, followed by the addition of the CCR8 ligand, CCL1. For agonist testing, only the ligand is added.[4]
-
Incubation: The plate is incubated to allow for ligand binding, receptor activation, and the recruitment of the β-arrestin-protease fusion protein to the activated CCR8 receptor.[3][5]
-
Cleavage and Translocation: The protease on the recruited β-arrestin cleaves the transcription factor from the C-terminus of the CCR8 receptor. The freed transcription factor then translocates to the nucleus.[5]
-
Reporter Gene Expression: In the nucleus, the transcription factor binds to its response element in the promoter of the β-lactamase (bla) reporter gene, inducing its expression.[5]
-
Detection: A FRET-based β-lactamase substrate is added to the cells. In the absence of β-lactamase activity, the substrate remains intact, and FRET occurs. When β-lactamase is present, it cleaves the substrate, disrupting FRET and causing a detectable change in the fluorescence signal.[3][5]
-
Data Analysis: The change in fluorescence is measured using a plate reader, and the IC50 value for this compound is calculated from the concentration-response curve.[4]
CCL1-Induced Treg Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit the migration of CCR8+ Tregs towards a CCL1 gradient.
dot
Caption: Workflow for the Transwell Migration Assay.
Detailed Steps:
-
Plate Setup: A transwell plate is used, which consists of an upper chamber (insert) with a porous membrane and a lower chamber.[7][8]
-
Chemoattractant Addition: A solution containing the chemokine CCL1 is added to the lower chamber.[7]
-
Cell Preparation: CCR8+ regulatory T cells are isolated and resuspended in a suitable assay medium. The cells are pre-incubated with different concentrations of this compound or a vehicle control.[9]
-
Cell Seeding: The Treg suspension is added to the upper chamber of the transwell insert.[8]
-
Incubation: The plate is incubated for a specific period (e.g., 2 hours) at 37°C and 5% CO2 to allow the Tregs to migrate through the pores in the membrane towards the CCL1 gradient in the lower chamber.[8]
-
Cell Quantification: After incubation, the number of cells that have migrated into the lower chamber is quantified, typically by flow cytometry.[8]
-
Data Analysis: The percentage of migration inhibition is calculated for each concentration of this compound, and an IC50 value is determined.
Humanized Breast Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of immunomodulatory agents in the context of a human immune system.
dot
Caption: Workflow for the Humanized Breast Cancer Mouse Model.
Detailed Steps:
-
Humanization: Immunodeficient mice (e.g., NSG mice) are sub-lethally irradiated shortly after birth and then injected with human CD34+ hematopoietic stem cells, typically from umbilical cord blood.[10][11]
-
Immune Reconstitution: The mice are monitored for several weeks to allow for the engraftment and differentiation of the human stem cells into various immune cell lineages, including T cells.[10]
-
Tumor Implantation: Once a functional human immune system is established, human breast cancer cells (either a cell line-derived xenograft or a patient-derived xenograft) are implanted into the mice.[10]
-
Treatment: After the tumors have reached a certain size, the mice are treated with this compound (administered orally, twice daily), an anti-PD-1 antibody, a combination of both, or a vehicle control.[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study to assess the efficacy of the treatments.[13]
-
Tumor Microenvironment Analysis: At the end of the study, the tumors are harvested, and the immune cell infiltrate is analyzed, for example, by flow cytometry, to determine the proportions of different immune cell subsets, such as Tregs and CD8+ T cells.[14][15]
Conclusion
This compound is a promising, orally administered small molecule CCR8 antagonist with a novel mechanism of action that has demonstrated potent anti-tumor activity in preclinical models and a favorable safety profile in early clinical trials.[3][16] Its ability to modulate the tumor microenvironment by reducing the infiltration of immunosuppressive Tregs provides a strong rationale for its further development as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[3] Furthermore, its potential to target pathogenic pDCs in IgG4-RD opens up a new therapeutic avenue for this debilitating autoimmune disease.[3] The ongoing clinical studies will be crucial in determining the full therapeutic potential of this compound in treating cancer and autoimmune disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. researchgate.net [researchgate.net]
- 10. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Checkpoint Profiling in Humanized Breast Cancer Mice Revealed Cell-Specific LAG-3/PD-1/TIM-3 Co-Expression and Elevated PD-1/TIM-3 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of IPG7236: A Potent and Selective CCR8 Antagonist for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] Emerging as a promising therapeutic agent in immuno-oncology, this compound selectively targets CCR8, a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By blocking the CCL1-CCR8 signaling axis, this compound aims to remodel the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer properties.
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of this immunosuppressive environment is the accumulation of regulatory T cells (Tregs), which dampen the activity of cytotoxic T lymphocytes (CTLs) that are essential for tumor cell killing. The chemokine receptor CCR8 has been identified as a highly specific marker for tumor-infiltrating Tregs, making it an attractive target for therapeutic intervention.
This compound is a novel, potent, and selective small molecule antagonist of CCR8 that has demonstrated significant anti-tumor activity in preclinical models.[1] Its development represents a significant advancement in the field of immuno-oncology, offering a new strategy to overcome immune suppression within the TME. This document will delve into the core aspects of this compound, including its structural features that contribute to its high affinity and selectivity, its mechanism of action, and detailed protocols of the key experiments that have defined its pharmacological profile.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the CCL1-CCR8 signaling pathway, which is crucial for the recruitment and function of immunosuppressive Tregs within the tumor microenvironment.[2] By binding to and blocking CCR8, this compound prevents the downstream signaling events that lead to Treg migration and accumulation at the tumor site. This leads to a reduction in the number of Tregs within the TME and a corresponding increase in the infiltration and activity of cytotoxic CD8+ T cells, ultimately promoting tumor cell destruction.[3]
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of action of this compound.
Structural-Activity Relationship (SAR)
The development of this compound involved the optimization of a lead compound, LMD-D, a known CCR8 antagonist with suboptimal pharmacokinetic properties. The optimization focused on improving solubility and membrane permeability while minimizing the efflux ratio, a key determinant of oral bioavailability.[4]
A key modification involved the replacement of a naphthalene core in the lead compound with a substituted phenyl ring. This change, while slightly reducing potency, significantly improved solubility. Further modifications, such as the addition of a chlorine atom to this phenyl ring, restored the lost potency while maintaining good solubility. However, this also led to an undesirable increase in the efflux ratio.[4]
The final structure of this compound represents a balance of these competing factors, achieving potent CCR8 antagonism with favorable drug-like properties. The aromatic amide moiety of the molecule was also explored, but modifications in this region did not lead to improved overall properties.[4]
Quantitative Data
The in vitro activity of this compound has been characterized in a panel of functional assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent antagonism of CCR8 signaling and function.
| Assay Type | Description | This compound IC50 (nM) |
| Tango Assay | Measures β-arrestin recruitment to CCR8 upon CCL1 stimulation. | 24.0[3][5] |
| Calcium Mobilization Assay | Measures the inhibition of CCL1-induced intracellular calcium flux in CCR8-expressing cells. | 24.3[3][5] |
| Treg Chemotaxis Assay | Measures the inhibition of CCL1-induced migration of CCR8+ Treg cells. | 33.8[3][5] |
In vivo studies in a humanized mouse xenograft model of breast cancer demonstrated the anti-tumor efficacy of this compound.
| Treatment Group | Tumor Growth Inhibition (TGI) |
| This compound Monotherapy | Dose-dependent |
| This compound + anti-PD-1 Antibody | Synergistic effect |
Experimental Protocols
CCR8 Tango™ β-arrestin Recruitment Assay
This assay quantifies the interaction of β-arrestin with CCR8 upon ligand stimulation, a key step in GPCR desensitization. The Tango™ GPCR Assay System from Thermo Fisher Scientific is a commonly used platform for this purpose.
Principle: The assay utilizes a U2OS cell line stably co-expressing the CCR8 receptor fused to a transcription factor (TF) and a β-arrestin-protease fusion protein. Upon CCL1 binding to CCR8, β-arrestin is recruited, bringing the protease in proximity to the receptor-TF fusion. The protease cleaves the TF, which then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The bla activity is measured using a FRET-based substrate, where a shift from green to blue fluorescence indicates receptor activation. This compound is tested for its ability to inhibit this CCL1-induced fluorescence shift.[6][7][8][9]
Protocol Outline:
-
Cell Plating: Seed Tango™ CCR8-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the cells.
-
Agonist Stimulation: Add a fixed concentration of CCL1 (typically at EC80) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 5 hours at 37°C.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to all wells.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the blue:green emission ratio and plot against the concentration of this compound to determine the IC50 value.
CCL1-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon CCL1 binding to CCR8.
Principle: CCR8 is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the release of calcium from intracellular stores. This is measured using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which is pre-loaded into CCR8-expressing cells. An increase in [Ca2+]i results in an increase in the fluorescence intensity of the dye. This compound is evaluated for its ability to inhibit the CCL1-induced fluorescence increase.
Protocol Outline:
-
Cell Plating: Plate CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR8) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's instructions.
-
Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a defined period.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and record a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of CCL1 into the wells to stimulate the cells.
-
Real-time Measurement: Continuously record the fluorescence intensity for a period of time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well and normalize it to the baseline. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
CCL1-Induced Treg Chemotaxis Assay
This assay assesses the ability of this compound to block the directional migration of Tregs towards a gradient of CCL1.
Principle: The assay is typically performed using a transwell system, where an upper chamber containing the Tregs is separated from a lower chamber containing CCL1 by a porous membrane. Tregs migrate through the pores towards the chemokine gradient. The number of migrated cells is quantified to determine the chemotactic response. This compound is tested for its ability to reduce the number of migrated cells in the presence of CCL1.[10][11][12]
Protocol Outline:
-
Cell Preparation: Isolate human CCR8+ Tregs from peripheral blood mononuclear cells (PBMCs).
-
Assay Setup:
-
Add assay medium containing various concentrations of CCL1 to the lower wells of a 96-well transwell plate.
-
Resuspend the isolated Tregs in assay medium containing serial dilutions of this compound or vehicle control.
-
Add the Treg suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Quantification:
-
Carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the CCL1-only control and determine the IC50 value.
Humanized Mouse Xenograft Model of Breast Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics the human immune system.
Principle: Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG™) are engrafted with human hematopoietic stem cells (CD34+) to reconstitute a human immune system. These humanized mice are then implanted with human breast cancer cells to establish tumors. The mice are treated with this compound, and tumor growth is monitored over time to assess the drug's efficacy.[13][14][15][16][17]
Workflow for In Vivo Efficacy Study:
Caption: Workflow for the in vivo evaluation of this compound.
Protocol Outline:
-
Humanization of Mice: Irradiate NSG™ mice and intravenously inject human CD34+ hematopoietic stem cells. Allow 12-16 weeks for the reconstitution of the human immune system.
-
Tumor Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the humanized mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, and this compound in combination with anti-PD-1 antibody). Administer treatments according to the specified dosing schedule.
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell populations by flow cytometry and immunohistochemistry to assess the impact of this compound on the tumor microenvironment.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
This compound is a potent and selective CCR8 antagonist with a promising preclinical profile for the treatment of solid tumors. Its mechanism of action, centered on the blockade of Treg infiltration into the tumor microenvironment, represents a novel and targeted approach to cancer immunotherapy. The structural-activity relationship studies have successfully yielded a molecule with excellent drug-like properties, suitable for oral administration. The comprehensive in vitro and in vivo characterization of this compound provides a strong rationale for its ongoing clinical development. Further investigation into the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, holds the promise of delivering more effective and durable anti-cancer responses for patients.
References
- 1. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCL19/CCR7 drives regulatory T cell migration and indicates poor prognosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T regulatory cell chemokine production mediates pathogenic T cell attraction and suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. labcorp.com [labcorp.com]
In Vitro Characterization of IPG7236: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of IPG7236, a first-in-class, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). This compound is under investigation for its potential in cancer immunotherapy, specifically targeting the immunosuppressive tumor microenvironment.[1][2][3]
Mechanism of Action
This compound functions as a selective antagonist of CCR8, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[1][2] By binding to CCR8, this compound blocks the signaling induced by the natural ligand, chemokine ligand 1 (CCL1).[1][2] This inhibition disrupts the recruitment and immunosuppressive function of Tregs within the tumor microenvironment.[1] Consequently, the activity of cytotoxic CD8+ T cells is enhanced, leading to a more robust anti-tumor immune response.[1][4] Unlike antibody-based approaches that lead to cell depletion, this compound selectively blocks Treg function without causing widespread cell death, suggesting a potentially superior safety profile.[1]
Below is a diagram illustrating the CCL1-CCR8 signaling pathway and the inhibitory effect of this compound.
Caption: CCL1-CCR8 signaling pathway and this compound mechanism of action.
In Vitro Efficacy
The potency of this compound as a CCR8 antagonist has been quantified through several in vitro functional assays.
| Assay Type | Description | IC50 (nM) |
| Tango Assay | Measures β-arrestin recruitment to CCR8 upon ligand binding. | 24 |
| Downstream Signaling | Inhibits CCL1-induced downstream signaling in CCR8-overexpressing cells. | 24.3 |
| Downstream Signaling | Inhibits CCL1-induced downstream signaling. | 8.44 |
| Cell Migration | Inhibits CCL1-induced migration of CCR8+ Treg cells. | 33.8 |
Experimental Protocols
CCR8 Tango Assay
This assay quantifies the antagonism of this compound on the interaction between CCR8 and β-arrestin.
Principle: The Tango assay utilizes a GPCR-tTA fusion protein and a β-arrestin-TEV protease fusion protein. Ligand binding to the GPCR recruits the β-arrestin-protease, which then cleaves the transcription factor from the receptor, leading to the expression of a reporter gene (e.g., luciferase). An antagonist will inhibit this process.
Methodology:
-
Cell Culture: U2OS cells stably expressing the Tango™ CCR2-bla construct are cultured in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: this compound is serially diluted and added to the cells, followed by a pre-determined EC80 concentration of the agonist CCL1.
-
Incubation: The plate is incubated for 16 hours at 37°C.
-
Detection: A β-lactamase substrate is added, and the plate is incubated for 2 hours at room temperature. The fluorescence is read on a plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
CCL1-Induced Downstream Signaling (Calcium Mobilization) Assay
This assay measures the ability of this compound to inhibit CCL1-induced calcium flux in CCR8-expressing cells.
Principle: Activation of CCR8, a G-protein coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation: CCR8-overexpressing cells (e.g., CHO-K1) are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Agonist Stimulation: CCL1 is added to the cells to stimulate calcium mobilization.
-
Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescent plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
CCR8+ Treg Cell Migration Assay
This assay assesses the inhibitory effect of this compound on the chemotaxis of CCR8-expressing Treg cells towards a CCL1 gradient.
Principle: A Transwell system is used to create a chemokine gradient. The ability of an antagonist to block the migration of cells from the upper to the lower chamber is quantified.
Methodology:
-
Cell Isolation: CCR8+ Treg cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber contains assay medium with CCL1, while the upper chamber contains the CCR8+ Treg cells pre-incubated with different concentrations of this compound.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for cell migration.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is counted using a cell counter or flow cytometry.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of cell migration.
The following diagram illustrates a general workflow for an in vitro cell-based assay.
Caption: A generalized workflow for in vitro cell-based assays.
In Vitro ADMET Profile
This compound has been evaluated for its drug-like properties through a panel of in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.
| Assay | Species | Result | Interpretation |
| Metabolic Stability | Human, Monkey, Rat, Dog, Mouse Liver Microsomes | High stability in human, monkey, rat, and dog; slightly lower in mouse. | Favorable metabolic profile across multiple species. |
| CYP450 Inhibition | Human | No significant inhibition of major CYP450 enzymes. | Low potential for drug-drug interactions.[4][5] |
| hERG Inhibition | Human | No significant inhibition. | Low risk of cardiotoxicity.[4][5] |
| Cytotoxicity | Primary Human Hepatocytes | IC50 > 150 µM | Low potential for liver toxicity.[4][5] |
ADMET Experimental Protocols
Metabolic Stability Assay
Principle: This assay determines the rate at which a compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reaction Mixture: this compound is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) in a phosphate buffer.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.
-
Data Calculation: The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.
CYP450 Inhibition Assay
Principle: This assay evaluates the potential of this compound to inhibit the activity of major cytochrome P450 isoforms using specific probe substrates.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform in the presence of varying concentrations of this compound.
-
Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a set time.
-
Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of the probe substrate metabolism.
hERG Inhibition Assay
Principle: This assay assesses the potential of this compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. A common method is the patch-clamp technique.
Methodology:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of this compound on the hERG current is recorded.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.
Hepatocyte Cytotoxicity Assay
Principle: This assay determines the concentration of this compound that causes toxicity to primary human hepatocytes, providing an indication of potential liver toxicity.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured in multi-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay that quantifies a marker of metabolically active cells (e.g., MTS or ATP content).
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of CCR8. It effectively inhibits CCL1-induced signaling and cell migration at nanomolar concentrations. Furthermore, this compound exhibits a favorable in vitro ADMET profile, with high metabolic stability and a low potential for off-target effects and toxicity. These findings support the continued investigation of this compound as a promising oral therapeutic agent for cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for IPG7236 in a Humanized Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG7236 is a first-in-class, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8)[1]. CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment (TME).[1][2] By blocking the CCL1-CCR8 signaling pathway, this compound disrupts the recruitment of these immunosuppressive Tregs to the tumor site. This action is designed to alleviate the immunosuppressive shield, thereby enhancing the infiltration and activity of cytotoxic CD8+ T cells that can recognize and attack cancer cells.[1][2]
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a humanized breast cancer mouse model, both as a monotherapy and in combination with anti-PD-1 antibodies.[2][3][4] These studies have shown a dose-dependent reduction in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells, leading to significant tumor growth inhibition.[2]
These application notes provide detailed protocols for the utilization of this compound in a humanized breast cancer xenograft model, covering model establishment, drug administration, and subsequent analysis of anti-tumor efficacy and immune response.
Mechanism of Action of this compound
This compound selectively targets and binds to CCR8 on the surface of tumor-infiltrating Tregs, preventing the interaction between CCR8 and its ligand, CCL1. This blockade inhibits the downstream signaling pathways responsible for Treg migration into the tumor.[5][6] The reduction of Tregs within the TME is hypothesized to restore and enhance the anti-tumor immune response mediated by cytotoxic T lymphocytes (CTLs).
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Tango Assay | CCR8 | 24 |
| CCL1-induced Downstream Signaling | CCR8-overexpressing cells | 24.3 |
| CCL1-induced Downstream Signaling | - | 8.44 |
| CCL1-induced Treg Migration | CCR8+ Treg cells | 33.8 |
| Data compiled from MedChemExpress.[6] |
In Vivo Efficacy of this compound in a Humanized Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | - | - |
| This compound | 10 | 28.3% |
| This compound | 50 | 55.6% |
| Anti-PD-1 Antibody | - | No significant effect |
| This compound + Anti-PD-1 Antibody | 47.2% (this compound) | 73.8% |
| Data represents a 22-day study. TGI for the combination therapy is based on the combined effect.[2] |
Immunophenotyping of Tumor-Infiltrating Leukocytes
| Treatment Group | Dose (mg/kg) | Change in Tumor-Infiltrating Tregs | Change in Tumor-Infiltrating CD8+ T Cells |
| This compound | 10 | Dose-dependent decrease | Dose-dependent increase |
| This compound | 50 | Dose-dependent decrease | Dose-dependent increase |
| Qualitative summary from preclinical studies.[2] |
Experimental Protocols
Protocol 1: Establishment of a Humanized Breast Cancer Xenograft Model
This protocol describes the generation of immunodeficient mice with a human immune system and subsequent implantation of human breast cancer cells.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG™ mice)
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)
-
Matrigel®
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Humanization of Mice:
-
Sub-lethally irradiate NSG mice (e.g., 200-250 cGy) to ablate the murine hematopoietic system.
-
Within 24 hours of irradiation, inject approximately 1-2 x 105 human CD34+ HSCs intravenously into each mouse.
-
Allow 10-12 weeks for the human immune system to reconstitute. The level of humanization can be monitored by flow cytometric analysis of peripheral blood for human CD45+ cells.
-
-
Tumor Cell Implantation:
-
Culture MDA-MB-231 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 106 cells/100 µL.
-
Anesthetize the humanized mice.
-
Inject 100 µL of the cell suspension orthotopically into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width2 x length) / 2.
-
Randomize mice into treatment groups when tumors reach a volume of approximately 100-150 mm³.
-
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and administration of this compound for in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Ensure the solution is homogenous. Gentle warming or sonication may be used to aid dissolution. Prepare fresh daily.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
A typical dosing schedule is twice daily (b.i.d.).
-
For combination studies, administer anti-PD-1 antibody as per established protocols (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
Protocol 3: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol provides a method for isolating and analyzing immune cells from tumor tissue.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Ficoll-Paque
-
Fluorescently conjugated antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Excise tumors at the end of the study and mince them into small pieces.
-
Digest the tissue in RPMI-1640 containing Collagenase IV, Hyaluronidase, and DNase I for 1-2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Leukocyte Isolation:
-
Isolate leukocytes from the tumor cell suspension using Ficoll-Paque density gradient centrifugation.
-
-
Antibody Staining:
-
Stain the isolated leukocytes with a cocktail of fluorescently labeled antibodies specific for human immune cell markers.
-
For Treg analysis, intracellular staining for FoxP3 will be required after surface marker staining.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the populations of different immune cells (e.g., percentage of CD4+FoxP3+ Tregs within the human CD45+CD3+ gate, and the ratio of CD8+ T cells to Tregs).
-
Conclusion
This compound represents a promising oral immunotherapy for solid tumors, including breast cancer, by targeting the immunosuppressive Treg population within the tumor microenvironment. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in a humanized breast cancer xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel CCR8 antagonist.
References
- 1. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human breast tumor xenograft mouse model [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Efficacy of IPG7236 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy.[1][2][3] However, a significant number of patients do not respond to these treatments, often due to an immunosuppressive tumor microenvironment (TME).[3][4] A key player in this immunosuppression is the regulatory T cell (Treg), which dampens the anti-tumor immune response.[5] IPG7236 is a potent and selective, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[6][7][8] CCR8 is predominantly expressed on tumor-infiltrating Tregs, and its ligand, CCL1, mediates their recruitment to the TME.[5][7] By blocking the CCL1-CCR8 signaling pathway, this compound selectively inhibits the infiltration of these immunosuppressive Tregs into the tumor.[5] This targeted action is designed to alleviate the immunosuppressive shield within the TME, thereby enhancing the infiltration and cytotoxic activity of CD8+ T cells, which are critical for tumor cell killing.[5][9]
Preclinical data have demonstrated a strong synergistic anti-tumor effect when this compound is combined with anti-PD-1 antibodies.[5][8] This combination holds the promise of overcoming resistance to current checkpoint inhibitors.[5] This document provides detailed protocols for assessing the efficacy of this compound in combination with anti-PD-1 therapy in both in vitro and in vivo preclinical models.
Mechanism of Action: this compound and Anti-PD-1 Synergy
This compound and anti-PD-1 antibodies target distinct but complementary immunosuppressive mechanisms within the TME.
-
This compound: As a CCR8 antagonist, this compound blocks the migration of Tregs into the tumor.[5][6] This leads to a reduction in the Treg population within the TME and a corresponding increase in the ratio of cytotoxic CD8+ T cells to Tregs.[5][9]
-
Anti-PD-1: Anti-PD-1 antibodies block the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often expressed on tumor cells.[10][11] This interaction serves as a "brake" on the T cell response. By inhibiting this checkpoint, anti-PD-1 therapy unleashes the anti-tumor activity of existing T cells.[10]
The synergistic effect of this combination stems from a two-pronged attack on tumor-induced immune evasion. This compound remodels the TME to be less immunosuppressive by reducing Treg infiltration, while anti-PD-1 therapy enhances the function of the effector T cells that are more abundant in this altered environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Immunotherapy Combination Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of IPG7236 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG7236 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), which play a significant role in suppressing the body's anti-tumor immune response.[2][4] By blocking the CCL1-CCR8 signaling pathway, this compound inhibits the recruitment of these immunosuppressive Tregs into the tumor microenvironment, thereby enhancing the activity of tumor-killing CD8+ T cells.[4] Preclinical studies in humanized mouse models of breast cancer have demonstrated that oral administration of this compound, alone or in combination with anti-PD-1 antibodies, leads to significant tumor growth inhibition.[4][5][6] These application notes provide detailed protocols for the preparation and oral administration of this compound in mice for preclinical research.
Data Presentation
The following tables summarize key quantitative data for this compound, derived from published in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 |
| Tango Assay | CCR8 | 24 nM[1] |
| CCL1-induced Downstream Signaling | 8.44 nM[1] | |
| CCL1-induced Downstream Signaling | CCR8-overexpressing cells | 24.3 nM[1] |
| CCL1-induced Treg Migration | CCR8+ Treg cells | 33.8 nM[1] |
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Mouse Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg | Oral gavage, twice daily | 28.3%[1][5] |
| This compound | 50 mg/kg | Oral gavage, twice daily | 55.6%[1][5] |
| This compound + anti-PD-1 antibody | 50 mg/kg (this compound) | Oral gavage, twice daily | 73.8%[4] |
Table 3: Recommended Formulation for Oral Administration in Mice
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Initial solubilization of this compound |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to enhance stability and absorption |
| Saline (0.9% NaCl) | 45% | Vehicle |
| Resulting Solubility | 2.5 mg/mL [1] |
Note: Alternative formulations using 20% SBE-β-CD in saline or corn oil have also been reported to achieve a solubility of 2.5 mg/mL. The choice of vehicle can depend on the specific experimental design and duration.[1]
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 2.5 mg/mL.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (50 mL and 100 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh 250 mg of this compound powder and place it into a 50 mL sterile conical tube.
-
Initial Solubilization: Add 10 mL of DMSO to the conical tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication in an ultrasonic bath can aid in dissolution.[1]
-
Addition of Co-solvent and Surfactant: In a separate 100 mL sterile conical tube, combine 40 mL of PEG300 and 5 mL of Tween-80. Mix well by inverting the tube several times.
-
Combining Solutions: Transfer the this compound/DMSO solution from the 50 mL tube to the 100 mL tube containing the PEG300 and Tween-80 mixture.
-
Final Volume Adjustment: Add 45 mL of sterile saline to the 100 mL tube.
-
Homogenization: Cap the tube tightly and vortex thoroughly for at least 2 minutes to ensure a homogenous and clear solution. If any precipitation is observed, sonicate the solution in an ultrasonic bath until it becomes clear.[1]
-
Storage: The prepared formulation should be stored at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. It is best practice to prepare the working solution fresh on the day of use.[1]
2. Oral Administration to Mice via Gavage
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.
Materials and Reagents:
-
Prepared this compound formulation
-
Appropriately sized mice for the study
-
Sterile oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip are suitable for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Gently handle the mice to minimize stress.
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the this compound formulation based on the mouse's weight and the desired dose. For a 10 mg/kg dose and a 2.5 mg/mL formulation, the dosing volume is 4 µL per gram of body weight (e.g., an 80 µL dose for a 20 g mouse).
-
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
Animal Restraint:
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head and prevent movement.
-
The body of the mouse should be held securely with the remaining fingers of the same hand. The head and body should be in a straight line.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, do not force it, as this may indicate entry into the trachea. Withdraw and re-insert.
-
-
Administration of the Formulation: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.
-
-
Frequency of Dosing: For efficacy studies, this compound has been administered twice daily.[1][5] The dosing schedule should be maintained consistently throughout the study.
Mandatory Visualization
Caption: Workflow for the preparation and oral administration of this compound in mice.
Caption: Simplified signaling pathway of this compound's action in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of IPG7236 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG7236 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[1] By blocking the interaction of CCR8 with its natural ligand, CCL1, this compound aims to disrupt the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1] Accurate and reproducible in vitro assays are critical for determining the potency and characterizing the pharmacological profile of this compound.
This document provides detailed protocols for two key functional assays used to measure the potency of this compound: the Tango β-arrestin recruitment assay and the intracellular calcium mobilization assay.
Mechanism of Action of this compound
This compound functions as a CCR8 antagonist, effectively inhibiting the downstream signaling induced by the binding of the chemokine CCL1 to the receptor.[2][3][4] This blockade has been shown to prevent the migration of CCR8-positive Treg cells.[2] The potency of this compound has been quantified using various in vitro assays, revealing IC50 values of 24 nM in a Tango assay, 8.44 nM for inhibition of CCL1-induced downstream signaling, and 33.8 nM for the inhibition of Treg cell migration.[2]
Tango Assay for β-Arrestin Recruitment
The Tango assay is a powerful method for monitoring GPCR activation by measuring the recruitment of β-arrestin to the receptor upon ligand binding.[5][6][7] This assay format is independent of the specific G-protein coupling pathway and provides a robust readout for receptor engagement.[5][7][8] The assay utilizes a GPCR fused to a transcription factor, which is liberated upon the recruitment of a protease-tagged β-arrestin, leading to the expression of a reporter gene.[5][6]
Signaling Pathway: Tango Assay
Caption: Tango assay signaling pathway for CCR8.
Experimental Workflow: Tango Assay
Caption: Experimental workflow for the this compound Tango assay.
Protocol: this compound Potency Determination using Tango Assay
Materials:
-
Cell Line: HTLA cells (HEK293T cells stably expressing a tetracycline-inducible luciferase reporter and β-arrestin-2 fused to TEV protease) transiently or stably expressing a human CCR8-Tango construct. U2OS cells are also a suitable background.[9]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 1% dialyzed FBS.[5]
-
Reagents: Human CCL1 (recombinant), this compound, Luciferase assay substrate (e.g., Bright-Glo), Poly-L-lysine or Collagen I.
-
Plates: White, clear-bottom 384-well cell culture plates.[5]
Procedure:
-
Cell Plating:
-
Coat 384-well plates with poly-L-lysine or collagen I.
-
Harvest and resuspend the CCR8-Tango expressing cells in culture medium.
-
Seed cells at a density of 15,000-20,000 cells/well in 40 µL.[5]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare a serial dilution of this compound in assay medium containing a final concentration of 0.5% DMSO.
-
Carefully remove the culture medium from the cells.
-
Add 20 µL of the diluted this compound to the respective wells.
-
Include "vehicle control" wells (0.5% DMSO in assay medium) and "unstimulated control" wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a 2X working solution of CCL1 in assay medium. The final concentration should be at the EC80 (80% of maximal effective concentration), as determined from a prior agonist dose-response experiment.
-
Add 20 µL of the CCL1 solution to all wells except the "unstimulated control" wells. Add 20 µL of assay medium to the "unstimulated control" wells.
-
The final assay volume is 40 µL.
-
-
Incubation and Detection:
-
Incubate the plate for 16 hours at 37°C with 5% CO2.[10]
-
Equilibrate the plate to room temperature.
-
Add luciferase assay substrate according to the manufacturer's instructions.
-
Read the luminescence signal using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the "vehicle control" wells (stimulated with CCL1) as 100% activity and the "unstimulated control" wells as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Calcium (Ca2+) Mobilization Assay
CCR8 is known to couple to Gi/o G-proteins. To enable a calcium response, cells are typically co-transfected with a promiscuous G-protein like Gαqi5, which redirects the signal through the Gq pathway, leading to the release of intracellular calcium stores.[11] This change in intracellular calcium concentration is measured using a calcium-sensitive fluorescent dye.[12][13]
Signaling Pathway: Gαqi5-Coupled Calcium Mobilization
Caption: Gαqi5-coupled Ca2+ mobilization pathway for CCR8.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the this compound Ca2+ mobilization assay.
Protocol: this compound Potency by Calcium Mobilization
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human CCR8 and a promiscuous G-protein such as Gαqi5.[11]
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[7]
-
Reagents: Human CCL1 (recombinant), this compound, Calcium-sensitive dye kit (e.g., Fluo-4 NW, Calcium 5).[7]
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[11]
-
Instrumentation: A kinetic fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).[13]
Procedure:
-
Cell Plating:
-
Seed the CCR8/Gαqi5 expressing cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.[7]
-
-
Assay Execution (Antagonist Mode):
-
Place the cell plate into the fluorescence plate reader, which is maintained at 37°C.
-
Prepare a plate containing serial dilutions of this compound and another plate with the CCL1 agonist solution.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the this compound dilutions (or vehicle) to the cell plate. Incubate for a predetermined time (e.g., 10-20 minutes).
-
The instrument then adds the CCL1 agonist (at a final EC80 concentration) and immediately begins kinetic fluorescence reading for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal peak height or the area under the curve after agonist addition.
-
Normalize the data: The response in the absence of antagonist (vehicle control) is 100%, and the baseline fluorescence (or response with a saturating dose of a known antagonist) is 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
All quantitative data for this compound potency should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Target | Ligand | Parameter | Value (nM) | Cell Line |
| Tango (β-arrestin) | CCR8 | This compound | IC50 | 24[2] | e.g., CCR8-Tango U2OS |
| Downstream Signaling | CCR8 | This compound | IC50 | 8.44[2] | CCR8-overexpressing cells |
| Calcium Mobilization | CCR8 | This compound | IC50 | To be determined | e.g., CHO-CCR8-Gαqi5 |
| Cell Migration | CCR8+ Treg cells | This compound | IC50 | 33.8[2] | Primary Treg cells |
| Agonist Potency | CCR8 | CCL1 | EC50 | To be determined | e.g., CHO-CCR8-Gαqi5 |
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Flow Cytometry Analysis of Regulatory T Cells Following IPG7236 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In the context of oncology, an abundance of Tregs within the tumor microenvironment (TME) is associated with a poor prognosis, as they can inhibit anti-tumor immunity.[1] A promising therapeutic strategy involves the targeted modulation of these immunosuppressive cells.
IPG7236 is a first-in-class, orally administered small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[2][3] CCR8 is predominantly expressed on tumor-infiltrating Tregs, making it a highly selective target for cancer immunotherapy.[3] The primary ligand for CCR8 is the chemokine CCL1. The interaction between CCL1 and CCR8 is crucial for the recruitment and immunosuppressive function of Tregs within the TME.[3] this compound functions by selectively blocking this CCL1-CCR8 signaling pathway, which disrupts the recruitment of these immunosuppressive Tregs to the tumor site.[3] This leads to a reduction in the presence of CCR8-expressing Tregs and a corresponding increase in cytotoxic CD8+ T cells within the tumor, thereby enhancing the body's anti-tumor immune response.[3][4]
These application notes provide detailed protocols for the analysis of Treg populations by flow cytometry following treatment with this compound, enabling researchers to effectively monitor the pharmacodynamic effects of this and similar CCR8 antagonists.
Data Presentation
The following table summarizes the quantitative data from a preclinical study in a human breast cancer mouse xenograft model, demonstrating the dose-dependent effect of this compound on the proportion of tumor-infiltrating CCR8+ Treg cells and CD8+ T cells.[2][4][5]
| Treatment Group | Dose (mg/kg, BID) | CCR8+ Treg Cells (% of CD4+ T cells) | CD8+ T Cells (% of T cells) |
| Vehicle Control | 0 | 15.2% | 35.1% |
| This compound | 25 | 12.5% | 42.3% |
| This compound | 50 | 9.8% | 55.6% |
| This compound | 100 | 7.5% | 68.7% |
Data derived from the supplementary information of "Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer" published in the Journal of Medicinal Chemistry.[5]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. In the tumor microenvironment, cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) secrete the chemokine CCL1. CCL1 binds to its receptor, CCR8, which is highly expressed on the surface of tumor-infiltrating regulatory T cells (Tregs). This interaction activates downstream signaling pathways, such as STAT3, leading to increased expression of factors that enhance Treg suppressive function, including FOXP3, the ectonucleotidase CD39, and the inhibitory cytokine IL-10. This compound acts as a CCR8 antagonist, blocking the binding of CCL1 and thereby inhibiting this immunosuppressive signaling cascade.
Caption: Mechanism of action of this compound in blocking the CCL1-CCR8 signaling pathway in Treg cells.
Experimental Workflow
The following diagram outlines the experimental workflow for the flow cytometry analysis of Treg cells after in vivo treatment with this compound. The process begins with the isolation of tumors from treated and control animal models, followed by the preparation of a single-cell suspension. These cells are then stained with a panel of fluorescently labeled antibodies to identify Treg and other T cell subsets. Finally, the stained cells are acquired and analyzed on a flow cytometer to quantify the different cell populations.
Caption: Workflow for flow cytometry analysis of tumor-infiltrating Treg cells.
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Leukocytes (TILs)
This protocol describes the preparation of a single-cell suspension from solid tumors for flow cytometry analysis.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (1 mg/mL)
-
DNase I (20 U/mL)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or other density gradient medium
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Excise tumors from euthanized mice and place them in a petri dish containing cold RPMI-1640.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, 10% FBS, Collagenase IV, and DNase I.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
(Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature. Quench with PBS and centrifuge.
-
For enrichment of lymphocytes, resuspend the cell pellet in PBS and carefully layer it over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the interface.
-
Wash the collected cells twice with PBS.
-
Resuspend the final cell pellet in flow cytometry staining buffer and perform a cell count.
Protocol 2: Flow Cytometry Staining for Treg Cell Identification
This protocol outlines the surface and intracellular staining procedure for identifying human or mouse Treg cells.
Materials:
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixable Viability Dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dyes)
-
Fc Block (anti-CD16/32 for mouse, Human TruStain FcX™ for human)
-
Fluorochrome-conjugated antibodies (see table below for a recommended panel)
-
Foxp3/Transcription Factor Staining Buffer Set
-
Ultra-pure water
Recommended Antibody Panel:
| Target | Fluorochrome (Example) | Location | Purpose |
| CD45 | AF700 | Surface | Leukocyte marker |
| CD3 | APC-Cy7 | Surface | T cell marker |
| CD4 | PerCP-Cy5.5 | Surface | Helper T cell marker |
| CD25 | PE-Cy7 | Surface | Activation marker, highly expressed on Tregs |
| CD127 | PE | Surface | IL-7 receptor, low expression on Tregs |
| Foxp3 | Alexa Fluor 488 | Intracellular | Lineage-defining transcription factor for Tregs |
| CCR8 | BV421 | Surface | Target engagement and Treg subset identification |
| CD8 | BV605 | Surface | Cytotoxic T cell marker for ratio analysis |
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in PBS.
-
Add 100 µL of the cell suspension to each flow cytometry tube.
-
Viability Staining: Add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with PBS.
-
Fc Block: Resuspend cells in Flow Cytometry Staining Buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD25, CD127, CCR8, CD8). Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cells in 1 mL of freshly prepared fixation/permeabilization buffer from the Foxp3 staining kit. Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 1X permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in the residual permeabilization buffer. Add the anti-Foxp3 antibody. Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with 1X permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer as soon as possible.
Protocol 3: Gating Strategy for Treg Cell Analysis
A sequential gating strategy is crucial for the accurate identification of Treg cells.
-
Singlet Gate: Gate on single cells using Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) to exclude doublets.
-
Live/Dead Gate: From the singlet population, gate on live cells by excluding cells positive for the viability dye.
-
Leukocyte Gate: Gate on CD45+ cells to select for hematopoietic cells.
-
T Cell Gate: From the CD45+ population, gate on CD3+ cells to identify T lymphocytes.
-
CD4+ T Cell Gate: From the CD3+ population, create a plot of CD4 vs. CD8. Gate on the CD4+CD8- population.
-
Treg Identification: From the CD4+ gate, create a plot of CD25 vs. Foxp3. Identify the Treg population as CD25 high and Foxp3+.
-
Alternative Treg Identification: From the CD4+ gate, create a plot of CD25 vs. CD127. Gate on the CD25 high, CD127 low/- population as a surrogate for Foxp3 expression when analyzing live cells for sorting.
-
CCR8+ Treg Quantification: From the identified Treg population (CD4+CD25+Foxp3+), quantify the percentage of cells that are also positive for CCR8.
References
- 1. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
IPG7236: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] It is under investigation for its dual-application potential in oncology and autoimmune conditions, specifically IgG4-Related Disease (IgG4-RD).[1] In the tumor microenvironment (TME), this compound targets CCR8 predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a key driver of immunosuppression. By blocking the CCL1-CCR8 signaling pathway, this compound aims to disrupt the recruitment of these immunosuppressive Tregs, thereby enhancing the anti-tumor immune response.[1] This document provides a summary of available preclinical data on this compound and outlines protocols for its use in preclinical research settings.
Mechanism of Action
This compound functions by selectively blocking the interaction between the chemokine CCL1 and its receptor CCR8. This action has distinct effects in different disease contexts:
-
Oncology: In various cancer types, CCR8 is highly expressed on tumor-infiltrating Tregs.[1] These Tregs suppress the activity of cytotoxic CD8+ T cells, which are essential for killing cancer cells. This compound blocks the CCL1-CCR8 signaling axis, which is crucial for the migration and function of these Tregs within the TME.[1] The reduction in Treg activity is expected to "release the brakes" on the immune system, allowing for a more robust anti-tumor response.[1] Preclinical data have shown that treatment with this compound leads to a dose-dependent decrease in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells.[2]
-
IgG4-Related Disease: In IgG4-RD, CCR8 is predominantly expressed on pathogenic plasmacytoid dendritic cells (pDCs). These cells migrate to affected tissues and contribute to the inflammatory cascade and fibrosis characteristic of the disease. This compound is designed to block this CCR8-mediated migration of pDCs, thereby reducing their accumulation at sites of inflammation and breaking the chronic inflammatory cycle.[1]
Signaling Pathway Diagram
Caption: this compound blocks CCL1 binding to CCR8 on Tregs, reducing immunosuppression.
Dosage and Administration for Preclinical Studies
Based on available preclinical data, this compound is orally bioavailable and has been evaluated in mouse xenograft models.
Recommended Dosage for In Vivo Efficacy Studies
The following dosage information is derived from a study using a human breast cancer xenograft model in mice.
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Duration |
| Mouse (Human Breast Cancer Xenograft) | 2 - 50 mg/kg | Intragastric (i.g.) gavage | Twice daily | 22 days[3] |
Formulation and Vehicle
While a specific, detailed formulation protocol is not publicly available, a common vehicle for oral administration of small molecules in preclinical studies can be adapted. One such formulation consists of:
-
Vehicle: A solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water is a suitable starting point for creating a suspension for oral gavage.
Note: It is critical to ensure the test compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous suspension. The stability of the formulation should be assessed prior to the initiation of the study.
Summary of Preclinical Data
In Vitro Activity
| Assay | Cell Type | IC50 |
| CCR8 Tango Assay | - | 24 nM[3] |
| CCL1-induced CCR8 Downstream Signaling | - | 8.44 nM[3] |
| CCL1-induced CCR8 Downstream Signaling | CCR8-overexpressing cells | 24.3 nM[3] |
| CCL1-induced CCR8+ Treg Migration | CCR8+ Treg cells | 33.8 nM[3] |
In Vivo Efficacy (Breast Cancer Xenograft Model)
| Treatment Group | Dosage | TGI (%) |
| This compound | 10 mg/kg | 28.3%[3] |
| This compound | 50 mg/kg | 55.6%[3] |
| This compound + anti-PD-1 antibody | Not specified | 73.8%[3] |
TGI: Tumor Growth Inhibition
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties across several preclinical species, with good oral bioavailability.
| Species | Bioavailability (%) |
| Mouse | Data not specified, but described as having satisfactory bioavailability[2] |
| Rat | Data not specified, but described as having satisfactory bioavailability[2] |
| Dog | Data not specified, but described as having satisfactory bioavailability[2] |
| Monkey | Data not specified, but described as having satisfactory bioavailability[2] |
Note: The half-life of this compound is reported to be relatively short, which may necessitate twice-daily dosing to maintain adequate exposure.[2]
Toxicology
Detailed quantitative toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL), are not publicly available. However, this compound is reported to have a satisfactory preclinical safety profile with no notable safety risks observed in preclinical studies.[2] In a Phase 1/2a clinical trial, this compound has been escalated up to 1000 mg twice daily without any drug-related Serious Adverse Events (SAEs).[1]
Experimental Protocols
In Vivo Efficacy Evaluation in a Human Breast Cancer Xenograft Model
This protocol is a general guideline based on standard practices for xenograft studies and should be optimized for specific experimental needs.
References
Application Notes and Protocols: Immunohistochemical Analysis of CCR8 and CD8+ T cells in IPG7236-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG7236 is an orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8), a key receptor involved in immune suppression within the tumor microenvironment.[1] CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in preventing the body's natural anti-tumor immune response.[2][3] The ligand for CCR8, CCL1, is secreted by various cells within the tumor microenvironment, promoting the recruitment and immunosuppressive function of these Tregs.[4] High expression of CCR8 is often correlated with a poor prognosis in several cancer types.[1]
This compound functions by selectively blocking the CCL1-CCR8 signaling pathway.[1][2] This inhibition is designed to disrupt the recruitment of immunosuppressive Tregs to the tumor site, thereby alleviating the immunosuppressive shield and enhancing the infiltration and activity of cytotoxic CD8+ T cells, which are critical for recognizing and attacking cancer cells.[2] Preclinical studies have demonstrated that this compound can lead to a dose-dependent decrease in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells.[2][5][6] Furthermore, this compound has shown synergistic anti-cancer effects when used in combination with anti-PD-1 antibodies.[2][5]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of CCR8 and CD8 in tumor tissues, enabling researchers to investigate the pharmacodynamic effects of this compound and to quantify the changes in the tumor immune landscape.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Type | IC50 (nM) |
| Tango Assay | CCR8 | - | 24 |
| Downstream Signaling | CCR8 (induced by CCL1) | - | 8.44 |
| Downstream Signaling | CCR8 (in overexpressing cells) | - | 24.3 |
| Cell Migration | CCR8+ Treg cells (induced by CCL1) | - | 33.8 |
Source: Data compiled from publicly available research on this compound.[5][6]
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Change in Tumor-Infiltrating Tregs | Change in Tumor-Infiltrating CD8+ T cells |
| This compound Monotherapy | 10 mg/kg | 28.3% | Dose-dependent decrease | Dose-dependent increase |
| This compound Monotherapy | 50 mg/kg | 55.6% | Dose-dependent decrease | Dose-dependent increase |
| This compound + anti-PD-1 | Not Specified | 73.8% | Not Specified | Not Specified |
Source: Data compiled from publicly available preclinical studies of this compound.[2][5][6]
Signaling Pathway and Experimental Workflow
Caption: CCR8 Signaling Pathway and this compound Mechanism of Action.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
Immunohistochemistry Protocol for CCR8 and CD8 in FFPE Tumor Tissues
This protocol provides a general framework for the immunohistochemical staining of CCR8 and CD8 in formalin-fixed paraffin-embedded (FFPE) tumor tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tumor types and antibodies.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-buffered saline with Tween 20 (TBST) wash buffer
-
Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide Block (3%)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody:
-
Rabbit anti-human CCR8 monoclonal antibody
-
Mouse anti-human CD8 monoclonal antibody (Clone C8/144B or equivalent)[7]
-
-
HRP-polymer conjugated secondary antibody (anti-rabbit or anti-mouse)
-
3,3'-Diaminobenzidine (DAB) chromogen substrate
-
Hematoxylin counterstain
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides in an oven at 60-65°C for 1 hour.[8]
-
Immerse slides in two changes of xylene for 5 minutes each.[8]
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.[8]
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with TBST wash buffer.
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.[8]
-
Rinse slides with TBST wash buffer.
-
Incubate slides with Protein Block for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-CCR8 or anti-CD8) to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST wash buffer (3 changes for 5 minutes each).
-
Apply the HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with TBST wash buffer (3 changes for 5 minutes each).
-
Prepare the DAB chromogen substrate according to the manufacturer's instructions and apply to the tissue sections.
-
Incubate for 5-10 minutes, or until the desired brown staining intensity is observed.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin for 1-2 minutes.[8]
-
Rinse slides with deionized water.
-
"Blue" the hematoxylin in a gentle stream of tap water or a bluing agent.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Image Acquisition and Analysis:
-
Stained slides should be scanned using a whole-slide digital scanner at 20x or 40x magnification.
-
Quantitative image analysis software can be utilized to determine the density and localization of CCR8+ and CD8+ cells within different tumor compartments (e.g., tumor core, invasive margin).
-
The analysis can provide objective and reproducible quantification of the immune cell infiltrate, allowing for a robust assessment of the biological effects of this compound.
Disclaimer: This document is intended for research use only and is not a substitute for professional medical advice. The protocols provided are general guidelines and may require optimization for specific applications.
References
- 1. Facebook [cancer.gov]
- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 3. bms.com [bms.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utility of CD8 Score by Automated Quantitative Image Analysis in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry Protocol for CD8 alpha Antibody (NB110-55706): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Setting up a Chemotaxis Assay to Evaluate IPG7236
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunity, inflammation, and cancer biology.[1][2] The chemokine receptor CCR8 has emerged as a critical mediator in the recruitment of regulatory T cells (Tregs) to the tumor microenvironment, where they contribute to an immunosuppressive milieu that hinders anti-tumor immune responses.[3][4] IPG7236 is a first-in-class, orally bioavailable small-molecule antagonist of CCR8.[3][4] It selectively blocks the interaction between CCR8 and its ligand, CCL1, thereby inhibiting the migration of CCR8-expressing cells.[3][5] This application note provides a detailed protocol for setting up a robust in vitro chemotaxis assay to evaluate the inhibitory potential of this compound on the migration of CCR8-expressing immune cells.
This compound has demonstrated potent and selective antagonist activity against CCR8, with an IC50 of 33.8 nM in a chemotaxis assay.[5][6] Its mechanism of action involves the blockade of CCL1-CCR8 signaling, which is crucial for the recruitment of immunosuppressive Tregs into the tumor microenvironment.[3][4][7][8] Beyond oncology, this compound is also being investigated for its therapeutic potential in autoimmune conditions such as IgG4-Related Disease, where it is designed to block the migration of pathogenic plasmacytoid dendritic cells (pDCs).[3]
Signaling Pathway of CCL1-CCR8 and Inhibition by this compound
The binding of the chemokine CCL1 to its G protein-coupled receptor (GPCR), CCR8, on the surface of a target cell, such as a Treg, initiates a signaling cascade. This leads to the activation of downstream effectors, including the phosphatidylinositol 3-kinase (PI3K) pathway, which ultimately results in cytoskeletal rearrangements and directed cell movement towards the CCL1 gradient.[1] this compound acts as a competitive antagonist, binding to CCR8 and preventing its activation by CCL1, thus abrogating the downstream signaling required for chemotaxis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemotaxis - Wikipedia [en.wikipedia.org]
- 3. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Growth Inhibition with IPG7236 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPG7236 is a first-in-class, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a G-protein coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment (TME).[1][3][4] High expression of CCR8 on Tregs is correlated with a poor prognosis in various cancers.[3] this compound selectively binds to and blocks the activity of CCR8, preventing its interaction with the natural ligand, chemokine ligand 1 (CCL1).[1][3] This inhibition disrupts the recruitment and immunosuppressive function of Tregs within the tumor, thereby reactivating and enhancing the natural anti-tumor immune response mediated by cytotoxic CD8+ T cells.[1][4][5] Preclinical studies have demonstrated that this compound can inhibit tumor growth as a monotherapy and acts synergistically with anti-PD-1 checkpoint inhibitors.[1][2][6]
These application notes provide a summary of the preclinical data for this compound and detailed protocols for in vitro and in vivo experiments to monitor its efficacy in inhibiting tumor growth.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effect by modulating the immune landscape of the tumor microenvironment. It specifically targets the CCL1-CCR8 signaling axis, which is crucial for the infiltration and function of immunosuppressive Treg cells into the tumor. By blocking this pathway, this compound reduces the presence of Tregs and increases the number of active, tumor-killing CD8+ T cells.
Caption: this compound blocks CCL1 binding to CCR8 on Tregs, reducing immune suppression.
Data Presentation
Quantitative data from in vitro and in vivo preclinical studies are summarized below.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | This compound IC₅₀ (nM) |
| CCR8 Tango Assay | CCR8 Antagonism | 24 |
| CCL1-Induced Signaling | Downstream Signaling Inhibition | 8.44 |
| CCR8-Overexpressing Cells | Downstream Signaling Inhibition | 24.3 |
| Treg Migration Assay | CCL1-Induced Migration Inhibition | 33.8 |
| Source: MedChemExpress, J Med Chem. 2023[5][6] |
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| This compound Monotherapy | 10 mg/kg | 28.3% |
| This compound Monotherapy | 50 mg/kg | 55.6% |
| Anti-PD-1 Antibody Monotherapy | N/A | No significant effect |
| This compound + Anti-PD-1 Antibody | Not Specified | 73.8% |
| Source: Nanjing Immunophage Biomedical Co., Ltd, MedChemExpress[1][6] |
Table 3: Effect of this compound on Tumor Microenvironment in a Humanized Breast Cancer Model
| Treatment | Change in Tumor-Infiltrating Tregs | Change in Tumor-Infiltrating CD8+ T Cells |
| This compound | Significant, dose-dependent decrease | Significant, dose-dependent increase |
| Source: Nanjing Immunophage Biomedical Co., Ltd[1][2] |
Experimental Protocols
The following protocols are based on methodologies reported in the discovery and preclinical evaluation of this compound and other CCR8 antagonists.
Protocol 1: In Vitro CCR8 Antagonism - Tango Assay
The Tango assay is a cell-based method to measure G-protein coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.
Caption: Workflow for measuring CCR8 antagonism using the Tango assay.
Methodology:
-
Cell Culture: Culture U2OS cells stably co-expressing a CCR8-transcription factor (tTA) fusion protein and a β-arrestin-TEV protease fusion protein in growth medium as recommended by the supplier (e.g., Thermo Fisher Scientific).
-
Cell Plating: Harvest and resuspend cells in assay medium. Plate the cells (e.g., 10,000-15,000 cells/well) in a 384-well, white, clear-bottom plate and incubate for 16-24 hours at 37°C in 5% CO₂.[7][8]
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium containing a constant, predetermined EC₈₀ concentration of the CCR8 agonist CCL1.
-
Treatment: Add the this compound/CCL1 mixture to the cells. Include controls for basal activity (vehicle only) and maximal stimulation (CCL1 only).
-
Incubation: Incubate the plate for 5-16 hours in a humidified 37°C/5% CO₂ incubator.[7][8]
-
Detection: Add a β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G) to each well and incubate for 2 hours at room temperature in the dark.
-
Readout: Measure the fluorescence signal using a plate reader equipped for FRET analysis (e.g., excitation at 409 nm, emission at 460 nm and 530 nm).
-
Data Analysis: Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro Treg Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of Tregs toward a CCL1 gradient.
Methodology:
-
Treg Isolation: Isolate human Tregs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on established markers (e.g., CD4+CD25+CD127low).
-
Assay Setup: Use a transwell plate (e.g., 5 µm pore size).
-
Lower Chamber: Add assay medium containing a chemoattractant concentration of human CCL1. Include a negative control with assay medium only.
-
Upper Chamber (Insert): Add isolated Tregs (e.g., 1 x 10⁶ cells) suspended in assay medium. For test conditions, pre-incubate the Tregs with various concentrations of this compound before adding them to the insert.[9]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in 5% CO₂.[10]
-
Cell Quantification:
-
Data Analysis: Calculate the percentage of migration relative to the initial number of cells added to the insert. Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol describes a xenograft model to assess the anti-tumor efficacy of this compound in vivo.
Caption: Workflow for an in vivo tumor growth inhibition study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG or NOG mice) that can accept human cell line xenografts. For studies involving immune system analysis, humanized mice (engrafted with human CD34+ hematopoietic stem cells) are required.
-
Cell Line: Use a human breast cancer cell line, such as MDA-MB-231.[1]
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ MDA-MB-231 cells suspended in a suitable medium (e.g., PBS with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, p.o.)
-
Group 2: this compound (e.g., 10 mg/kg, p.o., twice daily)
-
Group 3: this compound (e.g., 50 mg/kg, p.o., twice daily)
-
Group 4: Anti-PD-1 antibody (intraperitoneal, i.p., e.g., twice weekly)
-
Group 5: this compound + Anti-PD-1 antibody (combination)
-
-
Treatment Administration: Administer treatments for a defined period, for example, 22 consecutive days.[1]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint and Analysis: At the end of the study, euthanize the animals.
-
Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
For mechanistic studies, process a portion of the tumor into a single-cell suspension for flow cytometric analysis of immune cell populations (Tregs, CD8+ T cells).
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol is for the characterization of Treg and CD8+ T cell populations within the tumor microenvironment.
Methodology:
-
Tumor Processing: Mince the excised tumor tissue and digest it in a solution containing enzymes like collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension. Filter the suspension through a 70 µm cell strainer.
-
Cell Staining:
-
Surface Staining: Resuspend cells in FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel would include:
-
T-cell markers: CD3, CD4, CD8
-
Treg markers: CD25, CD127
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization: For intracellular staining of FoxP3 (a key Treg transcription factor), fix and permeabilize the cells using a commercially available kit (e.g., Foxp3 / Transcription Factor Staining Buffer Set).
-
Intracellular Staining: Add an anti-FoxP3 antibody to the permeabilized cells and incubate for 30-60 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Gating Strategy and Analysis:
-
Gate on live, single cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, identify CD4+ and CD8+ populations.
-
Within the CD4+ population, identify Tregs as CD25+ and FoxP3+ (and often CD127low/-).[3][12][13]
-
Quantify the percentage of Tregs (CD4+FoxP3+) and CD8+ T cells relative to the total CD3+ T cell population or total live cells in the tumor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 3. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemokine-mediated redirection of T cells constitutes a critical mechanism of glucocorticoid therapy in autoimmune CNS responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving IPG7236 solubility for in vitro experiments
Welcome to the technical support center for IPG7236. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3][4] Its molecular weight is 429.58 g/mol , and its CAS number is 2756350-91-9. This compound functions by blocking the interaction between CCR8 and its ligand, CCL1.[3][4] This signaling pathway is crucial for the recruitment and function of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment.[2][3] By inhibiting this pathway, this compound can help to reactivate anti-tumor immune responses.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro cell culture experiments, DMSO is the most commonly used solvent to prepare high-concentration stock solutions. A stock solution of 10 mM in DMSO has been reported.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, and the use of cold media.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid off-target effects on cells.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[5]
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation of this compound in your in vitro experiments, please follow this troubleshooting guide.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Potency Data
| Property | Value | Reference |
| Molecular Weight | 429.58 g/mol | - |
| CAS Number | 2756350-91-9 | - |
| IC50 (Tango assay) | 24 nM | [1] |
| IC50 (CCL1-induced signaling) | 8.44 nM | [1] |
| IC50 (CCL1-induced migration) | 33.8 nM | [1] |
Table 2: Reported Solubility of this compound
| Solvent/Vehicle | Concentration | Notes | Reference |
| DMSO | 10 mM | Stock solution for in vitro use | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.82 mM) | For in vivo use; requires sonication | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.82 mM) | For in vivo use; requires sonication | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.82 mM) | For in vivo use; requires sonication | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium at a constant, low percentage of DMSO.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium of interest (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Sterile pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. For example, create 2-fold serial dilutions from your 10 mM stock.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, constant volume of each DMSO dilution of this compound to the corresponding wells (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration (in this example, 1%).
-
Include a vehicle control well containing medium and the same volume of DMSO without the compound.
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[6]
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your specific experimental conditions.
Visualizing the Experimental Workflow
Caption: Experimental workflow for solubility testing.
Signaling Pathway
The CCL1-CCR8 Signaling Pathway
This compound acts by blocking the CCL1-CCR8 signaling axis, which is crucial for the function of regulatory T cells (Tregs) in the tumor microenvironment. The binding of the chemokine CCL1 to its receptor CCR8 on the surface of Tregs triggers downstream signaling pathways that promote Treg migration, survival, and immunosuppressive activity. By antagonizing this receptor, this compound inhibits these effects.
Caption: The CCL1-CCR8 signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Small Molecule CCR8 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of small molecule CCR8 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our small molecule CCR8 antagonist?
A1: Poor oral bioavailability of small molecule CCR8 antagonists typically stems from a combination of factors related to their physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The main culprits are:
-
Low Aqueous Solubility: Many small molecule antagonists are lipophilic, leading to poor dissolution in the aqueous environment of the GI tract. This is a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3][4][5] Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug reaching the bloodstream.[3][4][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.[6][7][8][9][10]
-
Chemical Instability: The harsh pH conditions in the stomach and enzymatic degradation in the intestine can degrade the antagonist before it can be absorbed.[11]
Q2: How can we improve the solubility of our CCR8 antagonist?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble CCR8 antagonists. The choice of strategy depends on the specific properties of your compound.[2][12]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][13] This can be achieved through micronization or nanosizing techniques.[2][13]
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.[1][14]
-
Lipid-Based Formulations: Incorporating the antagonist into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[2][14]
-
Prodrug Approach: A hydrophilic moiety can be chemically attached to the antagonist to create a more soluble prodrug, which is then converted to the active drug in the body.[1][15][16]
Q3: What is the mechanism of action of CCR8 antagonists and how does it relate to their development?
A3: CCR8 (C-C chemokine receptor type 8) is primarily expressed on regulatory T cells (Tregs) and Th2 cells.[17] Its natural ligand is CCL1.[18] The binding of CCL1 to CCR8 triggers downstream signaling pathways that promote the migration of these immune cells.[17][18] In the context of cancer, Tregs within the tumor microenvironment suppress the anti-tumor immune response.[17][18]
Small molecule CCR8 antagonists work by blocking the binding of CCL1 to CCR8, thereby inhibiting the recruitment and immunosuppressive function of Tregs in the tumor microenvironment.[17][18] This can enhance the body's own anti-tumor immune response.[18] Understanding this signaling pathway is crucial for designing in vitro assays to screen for potent antagonists.
Caption: CCR8 signaling pathway and antagonist inhibition.
Troubleshooting Guides
Problem 1: Low and variable oral exposure in preclinical animal models.
This is a common issue for poorly soluble compounds and can be addressed by systematically evaluating formulation strategies.
| Strategy | Advantages | Disadvantages | Key Experimental Readout |
| Micronization/Nanosuspension | Simple, increases dissolution rate.[2] | Can lead to particle aggregation.[13] May not be sufficient for very insoluble compounds. | Particle size analysis, in vitro dissolution profile, in vivo pharmacokinetic (PK) study. |
| Amorphous Solid Dispersion | Significantly improves solubility and dissolution.[1][14] | Can be physically unstable (recrystallization). Requires careful polymer selection. | Differential Scanning Calorimetry (DSC) for physical state, dissolution testing, in vivo PK study. |
| Lipid-Based Formulation (SEDDS) | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism.[14] | Can have limited drug loading. Potential for GI side effects at high doses. | Droplet size analysis of emulsion, in vitro dispersion test, in vivo PK study. |
| Prodrug Approach | Can dramatically improve solubility and permeability.[1][15] | Requires chemical modification and subsequent conversion back to the active drug in vivo.[15] | In vitro chemical and enzymatic stability, in vivo PK of both prodrug and parent drug. |
Experimental Workflow for Formulation Screening:
Caption: Workflow for selecting an optimal formulation.
Problem 2: High inter-individual variability in drug exposure.
High variability can be due to differences in first-pass metabolism or the activity of efflux transporters.
| Potential Cause | Troubleshooting Steps | Key Experimental Readout |
| Extensive First-Pass Metabolism | 1. Co-administer with a known CYP3A4 inhibitor (e.g., ketoconazole) in animal models.[19] 2. Develop a prodrug that masks the site of metabolism.[15] | In vivo PK study with and without the inhibitor. In vitro metabolism study using liver microsomes. |
| Efflux Transporter Substrate | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) in animal models. 2. Utilize formulation excipients that can inhibit P-gp (e.g., certain surfactants in SEDDS). | In vivo PK study with and without the inhibitor. In vitro Caco-2 permeability assay. |
Detailed Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of different formulations of the CCR8 antagonist.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Place a single dose of the formulation in each vessel.
-
Rotate the paddle at 50 RPM.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of the dissolved drug in each sample by HPLC.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the CCR8 antagonist and determine if it is a substrate for efflux transporters like P-gp.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.
-
Measure the transport of the CCR8 antagonist across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
The assay can be repeated in the presence of a P-gp inhibitor to confirm.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of the CCR8 antagonist from different formulations.
-
Procedure:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the CCR8 antagonist formulation orally via gavage.
-
Administer the CCR8 antagonist intravenously to a separate group to determine absolute bioavailability.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the drug using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Representative Pharmacokinetic Data:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
| Unformulated Drug | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 18 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 3000 ± 500 | 60 |
| SEDDS | 10 | 600 ± 120 | 0.5 | 3500 ± 600 | 70 |
Data are presented as mean ± standard deviation and are representative examples.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 9. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
- 18. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
IPG7236 stability in different solvent and storage conditions
Disclaimer: Information regarding the specific compound IPG7236 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds, using the placeholder name "Exemplarib ". This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Exemplarib stock solution in DMSO shows precipitation after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly more dilute stock solution for storage.[1]
-
Solvent Choice: While DMSO is common, its stability can be affected by freeze-thaw cycles. Ensure it is the appropriate solvent for long-term storage at your desired temperature.[1]
-
Fresh Solutions: The most reliable method is often to prepare solutions fresh before each experiment.[2]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be a stability issue?
A2: Yes, inconsistent results and loss of compound activity are common signs of degradation.[1] Several factors could be at play:
-
Degradation in Culture Medium: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C.[3] Components in the media, like amino acids or vitamins, could also be reacting with your compound.[3]
-
Adsorption to Plasticware: The compound might be adsorbing to the surface of cell culture plates or pipette tips.[3] Using low-protein-binding plasticware can help mitigate this.[3]
-
Solution Preparation and Storage: Inconsistent solution preparation or variable storage times can lead to variable active concentrations of your compound.[2] It is crucial to standardize your protocols.[2]
Q3: My solution of Exemplarib changed color. What does this indicate?
A3: A color change in your stock or working solution often suggests chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is highly recommended to assess the integrity of the compound via an analytical method like HPLC or LC-MS before proceeding with experiments.
Q4: How can I quickly check the stability of Exemplarib in a new buffer?
A4: A preliminary stability assessment can be done by preparing a solution of Exemplarib at a known concentration in the desired buffer.[2] Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS.[2] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[1][2]
Troubleshooting Guides
Issue: Precipitation of Exemplarib upon dilution into aqueous buffer.
This is a common issue for hydrophobic small molecules.
-
Logical Troubleshooting Flow
Troubleshooting precipitation in aqueous buffers.
Issue: Inconsistent experimental results and loss of compound activity.
This is often due to the degradation of the small molecule inhibitor in solution.[1]
-
Systematic Troubleshooting Approach
-
Verify Stock Solution Integrity: Before preparing working solutions, always check the stock solution for any signs of precipitation or color change. If in doubt, run an analytical check (e.g., HPLC).
-
Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of Exemplarib in your specific cell culture medium at 37°C.[3]
-
Control for Environmental Factors: Protect your solutions from light by using amber vials or wrapping containers in foil.[1] If the compound is sensitive to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[1]
-
Standardize Handling Procedures: Ensure that all solutions are prepared in a consistent manner and that storage times and conditions are strictly followed.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for Exemplarib
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[4] |
| 4°C | Up to 2 years | Check datasheet for specific recommendations.[4] | |
| DMSO Stock Solution | -20°C or -80°C | 6 months - 1 year | Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials. |
| Aqueous Solution | 4°C | < 24 hours | Prepare fresh daily for best results. |
Note: This data is illustrative and should be confirmed for your specific compound.
Table 2: Stability of Exemplarib in Different Solvents (Illustrative Data)
| Solvent | Storage Condition | % Remaining after 24h | % Remaining after 72h |
| DMSO | Room Temperature | 98% ± 1.5% | 95% ± 2.1% |
| DMSO | 4°C | 99% ± 0.8% | 98% ± 1.2% |
| PBS (pH 7.4) | 37°C | 85% ± 3.2% | 65% ± 4.5% |
| DMEM + 10% FBS | 37°C | 75% ± 4.1% | 45% ± 5.3% |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[4]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[4]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[4]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[4]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[4]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[4]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[4]
Protocol 2: Chemical Stability Assessment in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.[2]
-
Experimental Workflow
Workflow for assessing compound stability.
-
Prepare Initial Sample (T=0): Prepare a solution of your inhibitor in the desired buffer (e.g., cell culture medium) at the final working concentration.[4] Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).[2][4]
-
Incubation: Incubate the remaining solution under the desired storage conditions (e.g., room temperature, 37°C).
-
Sample Collection: At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots and quench them in the same manner as the T=0 sample.[3]
-
Analysis: Centrifuge the quenched samples to remove any precipitated proteins or salts and analyze the supernatant by HPLC or LC-MS.[2]
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the T=0 sample.[2] Plot the percentage of the remaining compound against time for each condition.[2]
References
Technical Support Center: Investigating and Troubleshooting Compound Efflux in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating whether a compound of interest, such as a novel kinase inhibitor, is a substrate of efflux transporters like P-glycoprotein (P-gp/MDR1). The following information is presented in a question-and-answer format to directly address common issues encountered during cell-based efflux assays.
Frequently Asked Questions (FAQs)
Q1: What is drug efflux and why is it important in drug development?
A1: Drug efflux is the process by which cells actively transport drugs and other substances out of the cell. This is often mediated by ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which act as cellular pumps.[1][2] Efflux is a critical consideration in drug development because it can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, P-gp in the intestinal wall can limit the oral absorption of a drug, while its presence in the blood-brain barrier can prevent a drug from reaching its target in the central nervous system.[2][3][4]
Q2: My compound has a high efflux ratio in a preliminary screen. What does this signify?
A2: A high efflux ratio, typically greater than 2 in a bidirectional transport assay (e.g., using Caco-2 or MDCK-MDR1 cells), indicates that the compound is likely a substrate for an active efflux transporter.[5][6][7] This means the compound is transported more efficiently in the basolateral-to-apical (B-A) direction than in the apical-to-basolateral (A-B) direction across a polarized cell monolayer.[5][7]
Q3: Which in vitro models are most suitable for studying P-gp mediated efflux?
A3: Several in vitro models are commonly used:
-
MDCK-MDR1 cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are considered a "gold-standard" for specifically studying P-gp-mediated transport.[1][3]
-
Caco-2 cells: This human colon adenocarcinoma cell line spontaneously forms a polarized monolayer and expresses several transporters, including P-gp, making it a good model for the intestinal barrier.[1][6]
-
P-gp-overexpressing membrane vesicles: These are inside-out membrane preparations that allow for the direct measurement of ATP-dependent transport.[1][3]
-
Calcein-AM assay: This is a fluorescence-based assay that indirectly measures the inhibitory effect of a test compound on P-gp activity using the fluorescent P-gp substrate, Calcein-AM.[1][8][9]
Troubleshooting Guides
Issue 1: High variability in apparent permeability (Papp) values and efflux ratios between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Step: Monitor the Transepithelial Electrical Resistance (TEER) of your cell monolayers before and after the transport experiment. A significant drop in TEER suggests that the integrity of the monolayer has been compromised. Additionally, you can perform a Lucifer Yellow permeability assay; high permeability of this marker indicates leaky monolayers.[1]
-
-
Possible Cause: Issues with the test compound solution.
-
Troubleshooting Step: Ensure your compound is fully dissolved in the transport buffer. Poor solubility can lead to inaccurate results. You may need to use a small percentage of a co-solvent like DMSO (typically under 1%). Also, confirm the stability of your compound in the assay buffer at 37°C for the duration of the experiment.[1]
-
Issue 2: A low or insignificant efflux ratio is observed, despite other data suggesting the compound is a P-gp substrate.
-
Possible Cause: Low P-gp expression or activity in the cell line.
-
Troubleshooting Step: Authenticate your cell line to confirm P-gp expression levels, for example, by using Western blot. The passage number of the cells can also affect transporter expression. Always include a positive control substrate (e.g., Digoxin, Prazosin) to confirm that the cells are expressing functional P-gp.[1][5]
-
-
Possible Cause: Saturation of the P-gp transporter.
-
Troubleshooting Step: Test a range of concentrations of your compound. High concentrations can saturate the transporter, leading to a lower apparent efflux ratio.[1]
-
-
Possible Cause: The compound has very low passive permeability.
-
Troubleshooting Step: If a compound has inherently low passive permeability, not enough of it may enter the cell to be actively effluxed, which can lead to false negatives in cell monolayer assays. In such cases, consider using an alternative assay system, such as P-gp-expressing inside-out membrane vesicles.[3][10]
-
Issue 3: Unexpected results when using P-gp inhibitors.
-
Possible Cause: The inhibitor concentration is not optimal.
-
Troubleshooting Step: Titrate the inhibitor to determine its optimal concentration. Ensure that the concentration used is not cytotoxic to the cells.
-
-
Possible Cause: The inhibitor is not specific.
-
Troubleshooting Step: Be aware that some inhibitors can affect other transporters or cellular processes, especially at higher concentrations.[1] Use well-characterized inhibitors and appropriate controls.
-
Issue 4: In a Calcein-AM assay, there is high background fluorescence or low signal.
-
Possible Cause: Sub-optimal dye concentration or incubation time.
-
Troubleshooting Step: Optimize the concentration of Calcein-AM and the incubation time. The staining protocol typically involves preparing a working solution of 1–10 µM and incubating for 15–30 minutes at 37°C.[8]
-
-
Possible Cause: Incomplete removal of extracellular dye.
-
Troubleshooting Step: Ensure cells are washed thoroughly with PBS after incubation to remove excess dye, which can contribute to high background fluorescence.[8]
-
Data Presentation
Table 1: Key Quantitative Parameters for P-gp Efflux Assays
| Parameter | Description | Typical Cut-off for P-gp Substrate | Cell System | Reference |
| Apparent Permeability (Papp) | The rate of flux of a compound across the cell monolayer. | High: >10 x 10⁻⁶ cm/sLow: <1 x 10⁻⁶ cm/s | Caco-2, MDCK-MDR1 | [11] |
| Efflux Ratio (ER) | The ratio of Papp in the B-A direction to the Papp in the A-B direction. | ER ≥ 2 | Caco-2, MDCK-MDR1 | [5][6][7] |
| Net Flux Ratio | The efflux ratio in P-gp expressing cells divided by the efflux ratio in parental cells (lacking P-gp). | > 2 | MDCK-MDR1 vs. MDCK | [12] |
| Inhibitor IC₅₀ | The concentration of an inhibitor that reduces the transport of a known P-gp substrate by 50%. | Varies by compound | Various | [12][13] |
Experimental Protocols
1. Bidirectional Transport Assay using MDCK-MDR1 Cells
This protocol is designed to determine if a test compound is a substrate of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.
-
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell™ inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and a known P-gp inhibitor (e.g., Verapamil)
-
Positive control P-gp substrate (e.g., Digoxin)
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Methodology:
-
Seed MDCK-MDR1 cells onto Transwell™ inserts and culture until a confluent monolayer is formed (typically 4-5 days).[5]
-
Verify monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions of the test compound in the transport buffer. For inhibitor studies, also prepare a dosing solution containing the test compound and a P-gp inhibitor.
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a validated analytical method like LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio. An efflux ratio ≥ 2 suggests the compound is a substrate. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp mediated efflux.[5][6]
-
2. Calcein-AM Efflux Assay
This is a fluorescence-based method to screen for P-gp inhibitors.
-
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental control cells
-
Calcein-AM
-
P-gp inhibitor (e.g., Verapamil as a positive control)
-
Test compound
-
Fluorescence microplate reader
-
-
Methodology:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Incubate the cells with various concentrations of the test compound or a positive control inhibitor for a predetermined time.
-
Add Calcein-AM (a non-fluorescent P-gp substrate) to the wells and incubate for approximately 15-30 minutes.[8][14]
-
Inside the cells, esterases convert Calcein-AM to the fluorescent calcein. P-gp will efflux Calcein-AM out of the cell, reducing the intracellular fluorescence.[9]
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~494/517 nm).[8]
-
An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux of Calcein-AM.
-
Mandatory Visualizations
Caption: General P-glycoprotein (P-gp) Efflux Pathway.
Caption: Bidirectional Transport Assay Workflow.
Caption: Efflux Assay Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. P-gp Substrate Identification | Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 11. Caco-2 Method Validation | Bienta [bienta.net]
- 12. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing IPG7236 dosing frequency based on its half-life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing frequency of IPG7236 based on its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the recommended dosing frequency of this compound in preclinical models?
A1: The recommended twice-daily (BID) oral dosing frequency for this compound in preclinical models, such as mice, is based on its relatively short biological half-life.[1] Preclinical pharmacokinetic studies across various species have shown that this compound is cleared from the body at a rate that necessitates more than a single daily dose to maintain therapeutic concentrations required for efficacy.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the C-C chemokine receptor 8 (CCR8).[2] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a significant role in suppressing the anti-tumor immune response. By blocking the interaction of CCR8 with its ligand CCL1, this compound inhibits the recruitment and immunosuppressive function of these Tregs within the tumor microenvironment. This action is intended to enhance the body's natural anti-cancer immune response.
Q3: How does the half-life of this compound influence the experimental design?
A3: The half-life is a critical parameter in determining the dosing interval. A drug with a short half-life will require more frequent administration to maintain its concentration above the minimum effective level. For this compound, the half-life observed in preclinical species suggests that a BID dosing schedule is appropriate for maintaining adequate target engagement and achieving the desired pharmacological effect in efficacy studies.
Troubleshooting Guides
Issue: Suboptimal efficacy observed in in vivo studies.
-
Possible Cause 1: Inadequate drug exposure due to incorrect dosing frequency.
-
Troubleshooting Step: Confirm that a twice-daily (BID) dosing schedule is being implemented as recommended. Due to the short half-life of this compound, a once-daily (QD) schedule may result in periods where the drug concentration falls below the therapeutic threshold, leading to reduced efficacy.
-
-
Possible Cause 2: Variability in drug metabolism between subjects.
-
Troubleshooting Step: If possible, perform satellite pharmacokinetic studies to determine the plasma concentrations of this compound in a subset of the study animals. This can help ascertain if the observed lack of efficacy is due to unexpectedly rapid clearance in the specific animal model or strain being used.
-
Issue: Difficulty in extrapolating dosing regimens to a different preclinical species.
-
Possible Cause: Species-specific differences in drug metabolism and clearance.
-
Troubleshooting Step: Refer to the pharmacokinetic data across different species (see Table 1). The half-life of this compound varies between species. Therefore, the dosing frequency may need to be adjusted based on the specific pharmacokinetic profile in the chosen species. It is not recommended to directly extrapolate the dosing regimen from one species to another without considering these differences.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in various preclinical species. The half-life (t½) has been calculated using the formula: t½ = 0.693 * (Vss / CL).
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CL) (mL/min/kg) | 25.3 | 15.8 | 5.2 | 8.9 |
| Volume of Distribution (Vss) (L/kg) | 1.8 | 1.2 | 1.5 | 1.1 |
| Calculated Half-life (t½) (hours) | 0.82 | 0.88 | 3.34 | 1.43 |
Disclaimer: The data presented in this table is derived from preclinical studies and should be used as a guide for research purposes. Actual pharmacokinetic parameters may vary depending on the specific experimental conditions.
Experimental Protocols
In Vivo Efficacy Study in a Human Breast Cancer Xenograft Mouse Model
This protocol outlines a key experiment to evaluate the in vivo efficacy of this compound.
-
Animal Model: Female BALB/c nude mice, 6-8 weeks of age.
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) expressing human CCR8.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution orally twice daily.
-
This compound Treatment Group: Administer this compound at the desired dose (e.g., 50 mg/kg) orally twice daily. The two doses should be administered approximately 12 hours apart.
-
-
Study Duration: Continue treatment for a predetermined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (to monitor toxicity), and analysis of the tumor microenvironment (e.g., quantification of tumor-infiltrating Tregs and CD8+ T cells by flow cytometry or immunohistochemistry) at the end of the study.
-
-
Data Analysis: Compare the tumor growth curves between the vehicle and treatment groups using appropriate statistical methods.
Visualizations
Caption: this compound mechanism of action in the tumor microenvironment.
References
How to address off-target effects of IPG7236 in preclinical models
Welcome to the IPG7236 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound during preclinical evaluation. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and detailed protocols for identifying, validating, and mitigating off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective antagonist of C-C chemokine receptor 8 (CCR8).[1][2][3] Preclinical data indicate high selectivity for CCR8 with an IC50 of 24 nM in a Tango assay.[1] It effectively inhibits CCL1-induced downstream signaling and Treg cell migration.[1] In vitro ADMET profiles have shown that this compound does not inhibit major CYP450 enzymes, suggesting a low potential for drug-drug interactions, and it does not inhibit the hERG channel.[1] Furthermore, no obvious off-target pharmacology was observed in a 78-target panel.
Q2: My in vivo model is showing an unexpected phenotype or toxicity that does not align with CCR8 inhibition. Could this be an off-target effect?
A2: While this compound has demonstrated a favorable safety profile, unexpected in vivo findings should be carefully investigated.[4] Off-target effects, where a drug interacts with unintended molecular targets, can lead to unforeseen physiological responses or toxicities.[5] It is crucial to systematically evaluate whether the observed phenotype is due to on-target (CCR8-mediated) or off-target effects.
Q3: How can I distinguish between on-target and off-target effects of this compound in my preclinical model?
A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects. This typically involves a combination of in vitro selectivity profiling, cellular assays with genetic knockout of the intended target, and careful dose-response analysis in animal models. Comparing the effects of this compound with other structurally different CCR8 antagonists can also provide valuable insights.
Q4: What are the initial steps to identify potential off-targets of this compound?
A4: A systematic approach to identifying potential off-targets should be employed. This can begin with computational predictions and be followed by broad in vitro screening.
-
Computational Modeling: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[6][7][8] These approaches can screen large databases of protein structures to identify potential binding partners.
-
In Vitro Screening: The most direct method is to screen this compound against a large panel of receptors and enzymes. For a GPCR antagonist like this compound, this should include a comprehensive GPCR panel and a broad kinase panel, as kinase off-targets are common for small molecule inhibitors.[9]
Troubleshooting Guides
This section provides structured guidance for specific challenges encountered during the preclinical assessment of this compound.
Issue 1: Unexpected Toxicity Observed in In Vivo Models
Symptoms:
-
Animal morbidity or mortality at doses expected to be well-tolerated.
-
Pathological findings in tissues not known to have high CCR8 expression.
-
Biochemical abnormalities unrelated to the known function of CCR8.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected in vivo toxicity.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
High potency in biochemical and cellular assays but weak or no efficacy in animal models.
-
Requirement of much higher doses in vivo than predicted from in vitro data.
Troubleshooting Workflow:
Caption: Workflow for addressing in vitro/in vivo discrepancies.
Experimental Protocols
Protocol 1: Comprehensive In Vitro Off-Target Profiling
Objective: To identify potential off-target binding partners of this compound using commercially available screening panels.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired screening concentrations (e.g., a primary screen at 1 µM and 10 µM).
-
-
Panel Selection:
-
Select a comprehensive GPCR binding or functional screening panel (e.g., from Eurofins, DiscoverX).
-
Select a broad kinase inhibitor profiling panel (e.g., the Reaction Biology HotSpot or Eurofins KinaseProfiler™).
-
Consider including other relevant panels such as ion channels or nuclear receptors based on computational predictions or observed phenotypes.
-
-
Assay Execution:
-
Submit the compound to the selected contract research organization (CRO) for screening.
-
The CRO will perform the binding or functional assays according to their established protocols.
-
-
Data Analysis:
-
The primary output will be the percent inhibition or activation at the tested concentrations.
-
Identify "hits" based on a predefined threshold (e.g., >50% inhibition).
-
For significant hits, perform follow-up dose-response studies to determine the IC50 or EC50 values.
-
Protocol 2: Cellular Target Validation using CRISPR/Cas9
Objective: To determine if the cellular effects of this compound are dependent on its intended target, CCR8.
Methodology:
-
gRNA Design and Cloning:
-
Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the CCR8 gene.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Generation of Knockout Cell Line:
-
Transfect the host cell line (relevant to the disease model) with the Cas9/gRNA expression plasmid.
-
Select single-cell clones and expand them.
-
-
Validation of Knockout:
-
Confirm the absence of CCR8 expression in the knockout clones by Western blot, flow cytometry, or qPCR.
-
Sequence the targeted genomic region to verify the presence of frameshift mutations.
-
-
Phenotypic Assay:
-
Treat both the wild-type and CCR8 knockout cell lines with a range of this compound concentrations.
-
Measure the relevant phenotypic endpoint (e.g., cell proliferation, migration, cytokine production).
-
-
Data Analysis:
-
If the effect of this compound is on-target, the CCR8 knockout cells should be resistant to the compound's effects compared to the wild-type cells.
-
If the knockout cells still respond to this compound, it suggests the involvement of an off-target mechanism.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for off-target investigation.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound IC50 | 24 nM | Tango Assay | [1] |
| CCL1-induced Signaling IC50 | 8.44 nM | Downstream Signaling | [1] |
| CCL1-induced Signaling in CCR8-overexpressing cells IC50 | 24.3 nM | Downstream Signaling | [1] |
| CCL1-induced CCR8+ Treg cell migration IC50 | 33.8 nM | Cell Migration Assay | [1] |
| Tumor Growth Inhibition (TGI) - 10 mg/kg | 28.3% | Humanized Breast Cancer Model | [1] |
| Tumor Growth Inhibition (TGI) - 50 mg/kg | 55.6% | Humanized Breast Cancer Model | [1] |
| Tumor Growth Inhibition (TGI) - Combination with PD-1 Ab | 73.8% | Humanized Breast Cancer Model | [1][4] |
References
- 1. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 2. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioscipublisher.com [bioscipublisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Target-Directed Approaches for Screening Small Molecules against RNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: IPG7236 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers manage variability in in vivo efficacy studies of IPG7236.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound, presented in a question-and-answer format.
Question 1: We are observing high inter-animal variability in tumor growth inhibition with oral this compound treatment. What are the potential causes and solutions?
Answer:
High variability in response to oral this compound is a common challenge and can stem from several factors related to drug administration, the animal model, and the experimental setup.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Oral Dosing:
-
Gavage Technique: Improper gavage technique can lead to stress, esophageal or stomach injury, and incomplete dose delivery. Ensure all personnel are thoroughly trained and consistent in their technique.
-
Formulation Issues: this compound is a small molecule that may be administered as a suspension. Ensure the formulation is homogenous before and during dosing of each animal to prevent settling of the compound. Gentle vortexing between animals is recommended.
-
Food and Water Access: Changes in food and water consumption can affect the absorption of orally administered drugs. Ensure consistent access to food and water, and consider if fasting prior to dosing is necessary and appropriate for your study design. Note that mice did not have access to food for 12 hours or water for 3 hours before oral gavage in some studies.[1]
-
-
Animal-Specific Factors:
-
Gastrointestinal Health: The health of the animal's gut can influence drug absorption. Ensure animals are free from common pathogens that could affect gastrointestinal function.
-
Microbiome Differences: The gut microbiome can metabolize drugs and influence the immune system. Be aware that animals from different vendors or even different barrier facilities may have distinct microbiomes, contributing to variability.
-
Stress Levels: High stress levels can alter animal physiology, including immune function and drug metabolism. Handle animals consistently and minimize stressors in the housing environment.
-
-
Tumor Model Variability:
-
Tumor Implantation Site: Ensure the site and depth of tumor cell implantation are consistent across all animals.
-
Tumor Size at Randomization: Randomize animals into treatment groups when tumors have reached a consistent, pre-defined size. Large variations in initial tumor volume can lead to significant differences in final tumor growth.
-
Tumor Heterogeneity: The inherent biological heterogeneity of the tumor cell line or patient-derived xenograft (PDX) model can result in varied responses.
-
Question 2: We are not observing the expected increase in the CD8+ T cell to Treg ratio in the tumor microenvironment (TME) following this compound treatment. What could be the issue?
Answer:
Failure to observe the expected pharmacodynamic effect of this compound on tumor-infiltrating lymphocytes (TILs) can be due to issues with the timing of analysis, the experimental model, or the technical execution of the analysis.
Potential Causes & Troubleshooting Steps:
-
Timing of Analysis:
-
Suboptimal Endpoint: The modulation of the TME by this compound is a dynamic process. The peak change in the CD8+/Treg ratio may occur at a specific time point post-treatment. Consider including interim analysis time points to capture the kinetics of the immune response.
-
-
Humanized Mouse Model Issues:
-
Poor Immune Reconstitution: The level of human immune cell engraftment, particularly T cells, can be variable in humanized mice.[2][3] It is crucial to assess the level of human CD45+ cell engraftment in the peripheral blood of all animals before starting the study and ensure it is consistent across groups.
-
Graft-versus-Host Disease (GvHD): The onset of GvHD can significantly alter the immune landscape and impact the study's outcome.[2] Monitor animals closely for clinical signs of GvHD (e.g., weight loss, hunched posture, ruffled fur).
-
-
Flow Cytometry Analysis:
-
Tumor Digestion: The protocol for dissociating the tumor into a single-cell suspension is critical for preserving cell surface markers and viability. Over-digestion with enzymes can cleave important markers like CD8 and CD4. Optimize digestion time and enzyme concentrations.
-
Antibody Panel and Gating Strategy:
-
Ensure your flow cytometry panel is optimized, and compensation is correctly set.
-
Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Use Fc block to prevent non-specific antibody binding to myeloid cells.
-
Your gating strategy for identifying human Tregs (e.g., CD3+, CD4+, FOXP3+, CD25+) and CD8+ T cells (CD3+, CD8+) should be well-defined and consistently applied.
-
-
Low Cell Numbers: Tumors may have low immune cell infiltration. Consider strategies to enrich for CD45+ cells before analysis if TIL populations are too rare to be accurately quantified.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[5][6] In the tumor microenvironment, CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[7] By blocking the interaction between CCR8 and its ligand CCL1, this compound inhibits the recruitment of these immunosuppressive Tregs into the tumor.[7] This leads to a more favorable anti-tumor immune environment, characterized by an increased infiltration and activity of cytotoxic CD8+ T cells.[2][7]
Q2: What are the key parameters to measure in an this compound in vivo efficacy study?
A2: The key parameters include:
-
Primary Endpoint: Tumor growth inhibition (TGI), measured by regular caliper measurements of tumor volume, and/or animal survival.
-
Pharmacodynamic Endpoints: Changes in the tumor immune infiltrate, specifically the ratio of CD8+ T cells to Tregs. This is typically assessed by flow cytometry or immunohistochemistry on excised tumors at the end of the study or at interim time points.
-
Pharmacokinetic (PK) Analysis: Measurement of this compound concentrations in plasma to correlate drug exposure with efficacy.
-
General Health Monitoring: Daily monitoring of animal body weight and clinical signs of toxicity.
Q3: Which animal models are suitable for testing this compound?
A3: Since this compound targets a human protein (CCR8), suitable models require a humanized immune system. Humanized mouse models, such as immunodeficient strains (e.g., NSG) engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs), are necessary.[2][5][6] These models, when implanted with a human tumor cell line or a patient-derived xenograft (PDX), allow for the evaluation of this compound's effect on human immune cells within a tumor context.
Q4: Can this compound be combined with other therapies?
A4: Yes, preclinical data shows that this compound has a strong synergistic effect when combined with anti-PD-1 antibodies.[7] In a humanized breast cancer model, the combination of this compound and an anti-PD-1 antibody resulted in significantly enhanced anti-cancer effects compared to either agent alone.[5][7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 |
| Tango Assay | CCR8 | 24 nM |
| CCL1-induced Signaling | CCR8-overexpressing cells | 24.3 nM |
| CCL1-induced Signaling | - | 8.44 nM |
| CCL1-induced Migration | CCR8+ Treg cells | 33.8 nM |
Source: Data compiled from multiple sources.[2][5]
Table 2: Preclinical In Vivo Efficacy of this compound in a Humanized Breast Cancer Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| This compound Monotherapy | 10 mg/kg | 28.3% |
| This compound Monotherapy | 50 mg/kg | 55.6% |
| Anti-PD-1 Monotherapy | - | No significant effect |
| This compound + Anti-PD-1 | - | 73.8% |
Source: Data compiled from multiple sources.[5][7]
Experimental Protocols
Protocol 1: General Workflow for an this compound In Vivo Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NSG) engrafted with human CD34+ hematopoietic stem cells.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., breast cancer).
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined average size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts with similar average tumor volumes.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution orally on the same schedule as the treatment groups.
-
This compound Group(s): Administer this compound orally at the desired dose levels (e.g., 10 mg/kg, 50 mg/kg) and schedule (e.g., once or twice daily).[5]
-
Combination Group (optional): Administer this compound orally and a combination agent (e.g., anti-PD-1 antibody via intraperitoneal injection) at their respective doses and schedules.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (or at predetermined interim points), euthanize animals.
-
Excise tumors for pharmacodynamic analysis (e.g., flow cytometry to quantify CD8+ T cells and Tregs).
-
Collect blood for pharmacokinetic analysis of this compound plasma concentrations.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for an this compound in vivo efficacy study.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of humanized mice in the safety experiments of antibody drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crownbio.com [crownbio.com]
- 5. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 6. Humanized Mice in Immuno-Oncology Research: Progress & Challenges - Creative Biolabs [creative-biolabs.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
Best practices for long-term storage of IPG7236 powder
Technical Support Center: IPG7236 Powder
This guide provides best practices for the long-term storage and handling of this compound powder to ensure its stability and efficacy in research applications.
Troubleshooting Guide
Q: I left my this compound powder at room temperature for a few hours. Is it still usable?
A: While short-term exposure to ambient temperatures is unlikely to cause immediate degradation, it is crucial to minimize such occurrences. For optimal stability, this compound powder should be stored under recommended conditions as soon as it is received. If you observe any change in the physical appearance (e.g., color, clumping) of the powder, it is advisable to use a fresh vial for critical experiments.
Q: My stock solution appears cloudy or has precipitated after storage. What should I do?
A: Cloudiness or precipitation in your stock solution can indicate several issues, including solubility limits being exceeded or degradation of the compound.[1] To troubleshoot, try gently warming the solution and vortexing to redissolve the compound.[2] If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure you are using an appropriate solvent and not exceeding the solubility limits.[1] Also, adhere to the recommended storage temperatures and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][2]
Q: I've been using the same stock solution for several months and my experimental results are inconsistent. Could this be related to storage?
A: Yes, improper or prolonged storage of stock solutions can lead to degradation of the compound, resulting in decreased potency and inconsistent experimental outcomes. MedChemExpress recommends that stock solutions of this compound are stored at -80°C for no longer than 6 months, or at -20°C for no longer than 1 month.[2] If you have been using a stock solution beyond these recommended periods, it is highly advisable to prepare a fresh solution. For consistent results, it is also recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[1]
Frequently Asked Questions (FAQs)
Q: What are the recommended long-term storage conditions for this compound powder?
A: While specific stability data for this compound powder is not detailed in the provided search results, general best practices for storing lyophilized small molecule compounds suggest keeping it in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator at 4°C can be suitable for the short term. For long-term storage, it is often recommended to store the powder at -20°C or -80°C.
Q: How should I prepare and store stock solutions of this compound?
A: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent, such as DMSO.[2] Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q: What is the recommended storage duration for this compound stock solutions?
A: The storage duration for this compound stock solutions is dependent on the temperature:
-
At -80°C, the stock solution is stable for up to 6 months.[2]
-
At -20°C, the stock solution should be used within 1 month.[2]
Quantitative Storage Data for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -20°C | 1 month[2] |
| -80°C | 6 months[2] |
Factors Influencing this compound Powder Stability
Caption: Key environmental factors influencing the chemical stability of this compound powder.
References
Potential for IPG7236 drug-drug interactions with CYP450 enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and guidance on the potential for drug-drug interactions between the CCR8 antagonist IPG7236 and the cytochrome P450 (CYP450) enzyme system. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data to address common experimental inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to cause drug-drug interactions via inhibition of CYP450 enzymes?
A1: Preclinical in vitro studies indicate that this compound has a low potential for causing drug-drug interactions by inhibiting major CYP450 enzymes. In these studies, this compound did not show significant inhibition of the main drug-metabolizing CYP450 isoforms.[1] This suggests that this compound is unlikely to alter the metabolism of co-administered drugs that are substrates of these enzymes.
Q2: How metabolically stable is this compound in the presence of liver microsomes?
A2: this compound demonstrates high metabolic stability in liver microsomes from various species, including humans, monkeys, rats, and dogs.[1] This high stability suggests that the drug is not extensively metabolized by Phase I CYP450 enzymes, which are abundant in liver microsomes.[2] Any observed hepatic clearance is more likely to be mediated by Phase II metabolic reactions.[2]
Q3: Where can I find quantitative data on the interaction of this compound with CYP450 enzymes?
A3: Currently, publicly available data from preclinical studies indicate a lack of significant inhibition of major CYP450 enzymes by this compound.[1] Specific IC50 values are reported as being above the tested concentrations. For detailed information, it is recommended to consult the primary publication: "Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer" in the Journal of Medicinal Chemistry.[3]
Troubleshooting Experimental Issues
Problem: My in vitro CYP450 inhibition assay with this compound shows unexpected inhibition of a specific isoform.
-
Possible Cause 1: Compound Purity. Impurities in the this compound sample could be responsible for the observed inhibition.
-
Troubleshooting Step: Verify the purity of your this compound sample using an appropriate analytical method, such as HPLC-MS.
-
-
Possible Cause 2: Experimental Conditions. Sub-optimal assay conditions can lead to misleading results.
-
Troubleshooting Step: Ensure that the concentrations of microsomes, substrate, and co-factors, as well as incubation times and pH, are within the validated range for the specific CYP450 isoform being tested. Refer to the detailed experimental protocols below.
-
-
Possible Cause 3: Non-specific Binding. this compound may be binding non-specifically to components in the assay mixture at high concentrations.
-
Troubleshooting Step: Evaluate the effect of including a protein carrier like bovine serum albumin (BSA) in your assay buffer to minimize non-specific binding.
-
Problem: I am observing higher than expected metabolism of this compound in my hepatocyte stability assay.
-
Possible Cause 1: Active Phase II Metabolism. As suggested by preclinical data, this compound may primarily undergo Phase II metabolism (e.g., glucuronidation or sulfation), which is more active in hepatocytes than in microsomes.[2]
-
Troubleshooting Step: To confirm the involvement of Phase II enzymes, conduct experiments in the presence of specific inhibitors of UGTs (e.g., alamethicin) or SULTs (e.g., pentachlorophenol).
-
-
Possible Cause 2: Transporter-mediated uptake. The uptake of this compound into hepatocytes may be facilitated by transporters, leading to higher intracellular concentrations and increased metabolism.
-
Troubleshooting Step: Investigate the effect of known uptake transporter inhibitors (e.g., rifampicin for OATPs) on the metabolic rate of this compound in hepatocytes.
-
Data Summary
Table 1: Summary of In Vitro CYP450 Inhibition Potential of this compound
| CYP450 Isoform | Result |
| Major Isoforms | No significant inhibition observed.[1] |
Table 2: Summary of In Vitro Metabolic Stability of this compound
| System | Species | Stability | Primary Clearance Pathway |
| Liver Microsomes | Human, Monkey, Rat, Dog | High[1] | Likely not Phase I (CYP450)[2] |
| Hepatocytes | - | Moderate | Potentially Phase II Metabolism[2] |
Detailed Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory potential of this compound on major CYP450 isoforms using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Specific CYP450 substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor for each isoform
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLM, phosphate buffer, and this compound (or positive control/vehicle) at 37°C for 10 minutes.
-
Add the specific CYP450 substrate to the mixture and continue the pre-incubation for 3 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time for the particular isoform.
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value if applicable.
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver Microsomes (from desired species)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture and this compound solution at 37°C.
-
Initiate the metabolic reaction by adding this compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a cold quenching solvent containing an internal standard.
-
Add NADPH to the remaining reaction mixture to start the NADPH-dependent metabolism.
-
Continue to take aliquots at the specified time points and quench the reaction.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Workflow for a CYP450 Inhibition Assay.
Caption: Workflow for a Microsomal Metabolic Stability Assay.
References
Addressing solubility challenges of IPG7236 in aqueous solutions
Welcome to the technical support center for IPG7236. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] Its mechanism of action involves blocking the CCL1-CCR8 signaling pathway, which is critical for the recruitment and immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[4][5] By inhibiting this pathway, this compound aims to enhance the body's natural anti-tumor immune response, making it a promising candidate for cancer therapy.[5][6] Like many new chemical entities, particularly those with a lipophilic nature, this compound exhibits poor water solubility, which presents a significant challenge for its formulation and use in aqueous experimental systems.[7]
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C23H31N3O3S | [8] |
| Molecular Weight | 429.58 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Primary Target | C-C Chemokine Receptor 8 (CCR8) | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in the lab?
The primary challenge is its low aqueous solubility.[7] this compound is a hydrophobic molecule, meaning it does not readily dissolve in water or aqueous buffers. This can lead to issues such as precipitation when diluting stock solutions, variability in experimental results, and difficulties in preparing formulations for in vivo studies.
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL (232.79 mM); however, the use of sonication is advised to ensure complete dissolution.[9][10] It is also reported to be soluble in ethanol.[3]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when a drug that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower. To avoid this, ensure the final concentration of DMSO in your medium is low (typically ≤0.5%) and that you mix the solution thoroughly and immediately upon adding the this compound stock. If precipitation persists, consider using a formulation with solubility-enhancing excipients, even for in vitro work.
Q4: Are there established formulations to improve the solubility of this compound for in vivo experiments?
Yes, several co-solvent and excipient-based formulations have been developed to achieve a concentration of 2.5 mg/mL for preclinical studies.[1][10] These formulations are designed to keep the compound solubilized in an aqueous-based vehicle suitable for administration. The table below summarizes recommended formulations.
| Formulation Composition (v/v) | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.82 mM) | Requires sonication. Solvents must be added sequentially. | [1][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.82 mM) | Requires sonication. SBE-β-CD is a solubilizing cyclodextrin. | [1][10] |
| 5% DMSO, 10% Solutol, 85% (20% HP-β-CD) | Not specified | Formulation used in published mouse xenograft model studies. | [6] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.82 mM) | An oil-based vehicle suitable for certain administration routes. | [1] |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).
| Potential Cause | Troubleshooting Strategy |
| Low Aqueous Solubility | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. |
| Solution 1: Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound. | |
| Solution 2: Modify the Buffer: Consider adjusting the pH of your buffer. The solubility of weakly basic or acidic compounds can be pH-dependent.[11][12] For a weakly basic drug, a more acidic pH may increase solubility.[12] | |
| Solution 3: Use a Co-solvent System: Prepare the final solution in a mixed solvent system. For example, a buffer containing a small percentage of a water-miscible organic solvent like ethanol or PEG300 can increase solubility.[13] | |
| Solution 4: Add a Solubilizer: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween-80) or a cyclodextrin (e.g., SBE-β-CD) into your aqueous buffer before adding the this compound stock solution.[14][15] |
Issue 2: Inconsistent results or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Strategy |
| Micro-precipitation or Aggregation | The compound may be forming small, invisible aggregates in the cell culture medium, reducing the effective concentration of the monomeric, active drug. |
| Solution 1: Visual Inspection: Before adding to cells, hold the diluted solution against a light source to check for any visible precipitate or cloudiness. | |
| Solution 2: Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible and consistent across all experiments. | |
| Solution 3: Utilize Serum: If your cell culture medium contains fetal bovine serum (FBS), the albumin in the serum can help solubilize hydrophobic compounds. Ensure serum is present during the experiment. | |
| Solution 4: Prepare a Fresh Dilution: Always prepare the final dilution of this compound immediately before adding it to the cells to minimize the time for aggregation to occur. |
Issue 3: The prepared in vivo formulation is cloudy or contains visible particles.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Dissolution or Instability | The compound has not fully dissolved in the vehicle, or it is precipitating out over time. |
| Solution 1: Follow Protocol Exactly: Ensure the formulation protocol is followed precisely, especially the sequential addition of solvents.[1] Prepare a clear stock solution in DMSO first before adding the other co-solvents.[1] | |
| Solution 2: Apply Energy: Use an ultrasonic bath (sonicator) as recommended to aid dissolution.[1][10] Gentle warming (e.g., to 37-40°C) can also increase the solubility of organic compounds, but be cautious of potential degradation.[16][17] | |
| Solution 3: Fresh Preparation: In vivo formulations, especially complex ones, should be prepared fresh on the day of use to ensure stability and prevent precipitation.[1] | |
| Solution 4: Try an Alternative Vehicle: If one formulation is problematic, refer to the table of established formulations and try an alternative, such as one based on cyclodextrins or corn oil.[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes how to prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
Methodology:
-
Weigh out the desired amount of this compound solid using an analytical balance. For example, to make 1 mL of a 10 mM solution, weigh out 4.296 mg.
-
Transfer the solid to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1.0 mL of DMSO.
-
Vortex the vial briefly to mix.
-
Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.[10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[9]
Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL) using a Co-Solvent System
This protocol details the preparation of a vehicle containing DMSO, PEG300, Tween-80, and saline, which has been shown to solubilize this compound for animal studies.[1][10]
Materials:
-
This compound (solid powder)
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Sonicator bath
Methodology:
-
Prepare a 25 mg/mL stock solution in DMSO: First, dissolve the required amount of this compound in DMSO to get a concentrated stock. For example, dissolve 25 mg of this compound in 1 mL of DMSO. Use sonication to ensure it is a clear solution.
-
Sequential Addition of Solvents: To prepare a final volume of 1 mL of the formulation, follow these steps in order: a. In a new sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until homogeneous. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Dissolution: Vortex the final mixture thoroughly. If the solution is not perfectly clear, use a sonicator bath until all components are fully dissolved.[1]
-
Administration: Use the formulation immediately after preparation. Do not store this formulation.[1]
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound in the tumor microenvironment.
Caption: Experimental workflow for preparing an in vivo co-solvent formulation.
Caption: Troubleshooting logic for addressing this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 5. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fiveable.me [fiveable.me]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ijpbr.in [ijpbr.in]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Efficacy of IPG7236 Versus Other Small Molecule CCR8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing anti-tumor immunity. Small molecule inhibitors of CCR8 offer a promising therapeutic modality to modulate the tumor microenvironment and enhance anti-cancer immune responses. This guide provides a detailed comparison of the efficacy of IPG7236, a first-in-class oral small molecule CCR8 antagonist, with other publicly disclosed small molecule inhibitors.
Executive Summary
This compound, developed by Nanjing Immunophage Biomedical Co., Ltd, is a potent and selective CCR8 antagonist that has entered clinical development.[1][2] It distinguishes itself by not only blocking the CCL1-CCR8 signaling pathway but also by demonstrating significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors. While the landscape of small molecule CCR8 inhibitors with extensive publicly available data is limited, this guide draws comparisons with AZ084, a potent allosteric antagonist, and notes other compounds mentioned in patent literature. The majority of CCR8 inhibitors currently in clinical trials are antibody-based, highlighting a different therapeutic approach.
Data Presentation: Quantitative Comparison of Small Molecule CCR8 Inhibitors
The following table summarizes the available quantitative data for this compound and other small molecule CCR8 inhibitors.
| Parameter | This compound | AZ084 | Other Patented Small Molecules |
| Mechanism of Action | CCR8 Antagonist | Allosteric CCR8 Antagonist | CCR8 Antagonists |
| In Vitro Efficacy | |||
| Tango Assay (IC50) | 24 nM | Not Reported | Not Reported |
| CCL1-induced Downstream Signaling (IC50) | 8.44 nM | Not Reported | Not Reported |
| CCL1-induced Ca2+ Mobilization (IC50) | 24.3 nM | Not Reported | Not Reported |
| CCL1-induced Treg Migration (IC50) | 33.8 nM | Not Reported | Not Reported |
| Binding Affinity (Ki) | Not Reported | 0.9 nM | Not Reported |
| Chemotaxis Inhibition (IC50) | Potent inhibition of CCR8-mediated chemotaxis | 1.3 nM (AML cells), 4.6 nM (DC), 5.7 nM (T cells)[3] | Not Reported |
| In Vivo Efficacy | |||
| Animal Model | Humanized mouse xenograft model of human breast cancer | Subcutaneous LLC tumor model in C57BL/6J mice[3] | Not Reported |
| Monotherapy (Tumor Growth Inhibition - TGI) | 28.3% (10 mg/kg), 55.6% (50 mg/kg) | Inhibited Treg differentiation and tumor cell colonization[3] | Not Reported |
| Combination Therapy (with anti-PD-1) | 73.8% TGI | Not Reported | Not Reported |
| Clinical Development | Phase 1/2a ongoing for advanced solid tumors | Preclinical (initially developed for asthma) | Preclinical/Patented |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for efficacy testing, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Tango™ GPCR Assay
The Tango™ GPCR assay is a cell-based method to quantify ligand-induced G-protein coupled receptor (GPCR) activation by monitoring the interaction of arrestin with the receptor.
-
Principle: The assay utilizes a CCR8-transcription factor fusion protein and a separate arrestin-protease fusion protein. Upon CCL1 binding to CCR8, arrestin is recruited, leading to the cleavage of the transcription factor by the protease. The liberated transcription factor then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase), producing a quantifiable signal.
-
Cell Lines: A cell line (e.g., U2OS, CHO-K1, or HEK293) stably co-expressing the CCR8-transcription factor fusion and the arrestin-protease fusion is used.
-
Procedure:
-
Cells are seeded in a microplate.
-
Cells are treated with varying concentrations of the CCR8 inhibitor (e.g., this compound) followed by stimulation with a fixed concentration of CCL1.
-
After an incubation period (typically 16-24 hours), a substrate for the reporter enzyme is added.
-
The signal (e.g., fluorescence) is measured using a plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the CCL1-induced signal, is calculated from the dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the CCL1-induced increase in intracellular calcium concentration, a key downstream signaling event of CCR8 activation.
-
Principle: CCR8 activation leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cell Lines: CCR8-expressing cells are used.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with different concentrations of the CCR8 inhibitor.
-
CCL1 is added to stimulate CCR8, and the change in fluorescence is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the CCL1-induced calcium flux against the inhibitor concentration.
Chemotaxis Assay
This assay assesses the ability of a CCR8 inhibitor to block the migration of CCR8-expressing cells towards a CCL1 gradient.
-
Principle: The assay is typically performed using a transwell system, where cells are placed in an upper chamber and a chemoattractant (CCL1) is in the lower chamber. The ability of the cells to migrate through a porous membrane separating the chambers is quantified.
-
Cell Types: Primary Tregs or CCR8-expressing cell lines are used.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the CCR8 inhibitor.
-
The cells are then placed in the upper chamber of a transwell plate.
-
The lower chamber contains medium with CCL1.
-
After an incubation period (typically a few hours), the number of cells that have migrated to the lower chamber is counted using a cell counter or flow cytometry.
-
-
Data Analysis: The IC50 for migration inhibition is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the CCR8 inhibitor in a living organism.
-
Animal Model: Immunodeficient mice are engrafted with human immune cells (humanized mice) and then implanted with human tumor cells (e.g., breast cancer cell line) to create a xenograft tumor model.
-
Procedure:
-
Once tumors are established, the mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, and combination therapy).
-
The CCR8 inhibitor is administered (e.g., orally, twice daily).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are often excised for analysis of the tumor microenvironment (e.g., quantification of Treg and CD8+ T cell infiltration by flow cytometry or immunohistochemistry).
-
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Concluding Remarks
This compound stands out as a promising oral small molecule CCR8 inhibitor with a comprehensive publicly available dataset demonstrating its potent in vitro and in vivo efficacy. Its ability to modulate the tumor microenvironment by reducing immunosuppressive Tregs and increasing cytotoxic T cells, both as a single agent and in combination with an anti-PD-1 antibody, underscores its potential in cancer immunotherapy.[1] While other small molecule CCR8 antagonists like AZ084 have shown potent in vitro activity, their development in oncology appears less advanced, with limited publicly available in vivo cancer model data.[3] The field of CCR8 inhibition is dynamic, with a significant focus on antibody-based therapies. However, the oral bioavailability and distinct mechanism of action of small molecules like this compound offer a compelling alternative or complementary approach in the quest to overcome resistance to current cancer immunotherapies. Further clinical data from the ongoing trials of this compound will be critical in fully defining its therapeutic potential.
References
Oral IPG7236 vs. Intravenous Monoclonal Antibodies: A Comparative Guide for Researchers
For drug development professionals and scientists, the landscape of cancer immunotherapy is rapidly evolving. A key area of interest is the targeting of C-C chemokine receptor 8 (CCR8), a protein highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a significant role in suppressing the anti-tumor immune response. This guide provides a detailed comparison of the novel oral small-molecule CCR8 antagonist, IPG7236, with intravenous monoclonal antibodies (mAbs) that are also in development for targeting CCR8.
This comparison will delve into their distinct mechanisms of action, present available preclinical and clinical data, and outline the experimental protocols used to evaluate these therapeutic agents. The primary aim is to offer an objective overview to inform research and development decisions in this competitive field.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-CCR8 monoclonal antibodies lies in their approach to neutralizing the immunosuppressive effects of CCR8-expressing Tregs.
This compound: A Selective Blockade of Treg Recruitment
This compound is an orally bioavailable small-molecule antagonist of the CCR8 receptor.[1][2] Its mechanism of action is centered on blocking the interaction between CCR8 and its ligand, CCL1. This signaling pathway is crucial for the recruitment of immunosuppressive Tregs into the tumor microenvironment (TME).[1] By inhibiting this pathway, this compound aims to reduce the infiltration of Tregs into the tumor, thereby preventing the suppression of cytotoxic T cells (CD8+ T cells) and enhancing the body's natural anti-tumor immune response.[1] A key differentiator of this compound is that it selectively blocks Treg function without causing widespread cell death, which is anticipated to lead to a more favorable safety profile by avoiding on-target, off-tumor toxicity.[1]
Intravenous Monoclonal Antibodies: Depletion of Tregs
In contrast, the primary mechanism of action for intravenous anti-CCR8 monoclonal antibodies, such as BMS-986340, LM-108, RO7502175, and CHS-114 (formerly SRF114), is the depletion of CCR8-expressing Tregs. This is typically achieved through antibody-dependent cell-mediated cytotoxicity (ADCC). By binding to CCR8 on the surface of Tregs, these antibodies mark them for destruction by immune effector cells like natural killer (NK) cells. This direct elimination of immunosuppressive cells within the TME is intended to unleash the anti-tumor activity of other immune cells.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative intravenous anti-CCR8 monoclonal antibodies. It is important to note that clinical data for this compound is still emerging, and direct cross-trial comparisons should be made with caution.
Preclinical Efficacy
| Therapeutic Agent | Modality | Target | IC50 | In Vivo Model | Tumor Growth Inhibition (TGI) |
| This compound | Oral Small Molecule | CCR8 Antagonist | 24 nM (Tango assay), 8.44 nM (CCL1-induced signaling), 33.8 nM (Treg migration) | Humanized breast cancer mouse model | Monotherapy: Up to 55.6% Combination with anti-PD-1: 73.8% |
| Anti-CCR8 mAbs | Intravenous mAb | CCR8 Depletion (ADCC) | N/A | Various mouse tumor models | Significant tumor growth inhibition, often enhanced in combination with anti-PD-1 |
N/A: Not applicable as the primary mechanism is cell depletion rather than signaling inhibition.
Clinical Performance and Safety
| Therapeutic Agent | Phase of Development | Indication | Efficacy Highlights | Key Adverse Events (Grade ≥3) |
| This compound | Phase 1/2a | Advanced Solid Tumors | Data not yet publicly available. | Reported to be well-tolerated with no drug-related Serious Adverse Events (SAEs) at doses up to 1000 mg BID.[1] |
| LM-108 | Phase 1/2 | Gastric & Pancreatic Cancer | Gastric Cancer (combo w/ anti-PD-1): ORR 36.1%, DCR 72.2% Pancreatic Cancer (combo w/ anti-PD-1): ORR 20.3%, DCR 62.2% | Anemia, increased lipase, rash, decreased lymphocyte count. |
| BMS-986340 | Phase 1/2 | Advanced Solid Tumors | Clinical efficacy data not yet publicly available in detail. | Data not yet publicly available in detail. |
| CHS-114 (SRF114) | Phase 1 | Advanced Solid Tumors | Early evidence of peripheral CCR8+ Treg depletion. | Data not yet publicly available in detail. |
| RO7502175 | Phase 1 | Advanced Solid Tumors | Clinical efficacy data not yet publicly available in detail. | Data not yet publicly available in detail. |
ORR: Overall Response Rate; DCR: Disease Control Rate. Data for monoclonal antibodies is often from combination therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used in the evaluation of both oral small molecules and intravenous antibodies targeting CCR8.
CCR8 Binding Assay
Objective: To determine the binding affinity of a therapeutic agent to the CCR8 receptor.
Methodology:
-
Cell Line: A stable cell line overexpressing human CCR8 (e.g., CHO-K1 or HEK293 cells) is used.
-
Ligand: A radiolabeled or fluorescently-labeled CCL1 ligand is used as a tracer.
-
Competition Binding: Cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the test compound (this compound or anti-CCR8 mAb).
-
Detection: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50).
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the ability of a compound to inhibit the migration of CCR8-expressing cells towards a chemoattractant.
Methodology:
-
Apparatus: A Boyden chamber with a porous membrane (e.g., 8 µm pore size) is used.
-
Cells: CCR8-expressing cells (e.g., primary Tregs or a CCR8-transfected cell line) are placed in the upper chamber.
-
Chemoattractant: CCL1 is placed in the lower chamber to create a chemotactic gradient.
-
Treatment: The test compound (this compound or anti-CCR8 mAb) is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) to allow cell migration.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by staining and counting under a microscope or by using a fluorescent plate reader after lysing the cells and measuring fluorescence.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of an anti-CCR8 monoclonal antibody to induce the killing of CCR8-expressing target cells by effector cells.
Methodology:
-
Target Cells: CCR8-expressing cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cells: Immune effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated.
-
Co-culture: The labeled target cells, effector cells, and varying concentrations of the anti-CCR8 mAb are co-incubated.
-
Lysis Measurement: The release of the dye or isotope from the lysed target cells into the supernatant is measured.
-
Data Analysis: The percentage of specific cell lysis is calculated for each antibody concentration to determine the EC50 (the concentration of antibody that induces 50% of the maximum cell lysis).
Advantages of an Oral Formulation
The development of an oral agent like this compound presents several potential advantages over intravenously administered monoclonal antibodies.
-
Patient Convenience and Compliance: Oral administration is non-invasive and can be self-administered at home, significantly improving patient comfort and adherence to treatment regimens compared to regular hospital visits for intravenous infusions.
-
Reduced Healthcare System Burden: The elimination of the need for intravenous infusion centers, specialized personnel, and patient monitoring during administration can lead to substantial cost savings for the healthcare system.
-
Manufacturing and Distribution: Small molecules are generally less complex and costly to manufacture and distribute compared to large-molecule biologics like monoclonal antibodies.
-
Pharmacokinetic Profile: While monoclonal antibodies typically have long half-lives, oral small molecules can be designed with pharmacokinetic profiles that allow for more consistent drug exposure and potentially easier management of dose-related side effects.
Conclusion
Both oral this compound and intravenous anti-CCR8 monoclonal antibodies represent promising therapeutic strategies for cancer by targeting the immunosuppressive tumor microenvironment. This compound offers the significant advantages of oral administration, a distinct mechanism of action focused on blocking Treg recruitment, and a potentially more favorable safety profile. Intravenous monoclonal antibodies, on the other hand, have a more established track record in immuno-oncology and have demonstrated promising early clinical efficacy in combination therapies through their mechanism of direct Treg depletion.
As more clinical data for this compound becomes available, a more direct and comprehensive comparison of its performance against intravenous monoclonal antibodies will be possible. The choice between these two approaches will ultimately depend on a thorough evaluation of their respective efficacy, safety, and pharmacokinetic profiles in various cancer types, as well as considerations of patient convenience and healthcare economics. The ongoing research in this area holds the potential to deliver novel and effective treatment options for patients with advanced cancers.
References
Head-to-head comparison of IPG7236 and LMD-D in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the preclinical profiles of IPG7236 and its precursor, LMD-D. The focus is on the evolution of a lead compound into a clinical candidate through targeted optimization of its pharmacological and pharmacokinetic properties.
Introduction
This compound is an orally bioavailable, selective antagonist of the C-C chemokine receptor 8 (CCR8), currently in clinical development for the treatment of advanced solid tumors.[1][2] CCR8 is a promising immuno-oncology target, as it is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[1][2] By blocking the CCL1-CCR8 signaling pathway, this compound aims to disrupt the recruitment and function of these immunosuppressive Tregs within the tumor microenvironment, thereby enhancing the activity of tumor-killing CD8+ T cells.[1]
LMD-D was a lead compound identified during the initial discovery phase. While showing promise as a CCR8 antagonist, it possessed suboptimal properties that necessitated further medicinal chemistry efforts. This guide will illuminate the key preclinical data that underscore the improvements made in developing this compound from LMD-D.
Mechanism of Action
Both this compound and LMD-D are small molecule antagonists of the CCR8 receptor. Their primary mechanism of action is to block the binding of the natural ligand, CCL1, to CCR8. This inhibition prevents the downstream signaling events that lead to the migration and immunosuppressive function of Tregs within the tumor microenvironment. The intended therapeutic outcome is a reversal of immunosuppression and the potentiation of an effective anti-tumor immune response.
Preclinical Efficacy
Direct head-to-head in vivo efficacy studies between this compound and LMD-D are not publicly available. The progression from LMD-D to this compound was driven by improvements in potency and pharmacokinetic properties, which are expected to translate to enhanced in vivo activity for this compound.
In Vitro Potency
The following table summarizes the in vitro potency of this compound. While specific values for LMD-D are not detailed in available literature, the development of this compound implies an enhancement of these parameters.
| Assay | This compound IC50 |
| CCR8 Tango Assay | 24 nM[3] |
| CCL1-induced CCR8 Downstream Signaling | 8.44 nM[3][4] |
| CCL1-induced Signaling in CCR8-overexpressing cells | 24.3 nM[3][4] |
| CCL1-induced CCR8+ Treg Migration | 33.8 nM[3][4] |
In Vivo Monotherapy and Combination Studies (this compound)
This compound has demonstrated significant anti-tumor activity in a humanized breast cancer mouse model.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Key TME Changes |
| This compound Monotherapy | 10 mg/kg | 28.3%[3][4] | Dose-dependent decrease in Tregs and increase in CD8+ T cells.[3][4] |
| This compound Monotherapy | 50 mg/kg | 55.6%[3][4] | Dose-dependent decrease in Tregs and increase in CD8+ T cells.[1][3][4] |
| Anti-PD-1 Monotherapy | Not specified | No significant effect[1] | - |
| This compound + Anti-PD-1 | 47.2% (this compound alone in this study) | 73.8%[1][3] | Significant synergistic anti-cancer effect.[1][3] |
These data highlight the potent monotherapy activity of this compound and its synergistic effect when combined with a PD-1 inhibitor, a key strategy for overcoming resistance to checkpoint inhibitors.[1]
Pharmacokinetics and ADMET Profile
The optimization of LMD-D to this compound focused heavily on improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, a critical step for developing a successful oral therapeutic.
| Property | LMD-D | This compound |
| In Vitro ADMET | ||
| Metabolic Stability (Human, Monkey, Rat, Dog Liver Microsomes) | Suboptimal (Inferred) | High[3] |
| CYP450 Enzyme Inhibition | Not specified | No inhibition of major enzymes[3][4] |
| hERG Inhibition | Not specified | No inhibition[3][4] |
| Cytotoxicity (Primary Human Hepatocytes) | Not specified | IC50 > 150 µM[3][4] |
| In Vivo Pharmacokinetics | ||
| Oral Bioavailability | Suboptimal (Inferred) | Favorable across preclinical species[5] |
The excellent in vitro ADMET and pharmacokinetic profile of this compound represents a significant advancement over LMD-D, supporting its development as an orally administered agent with a low potential for drug-drug interactions.[3][4][5]
Experimental Protocols
In Vivo Humanized Breast Cancer Model
-
Animal Model: Immunodeficient mice are reconstituted with human hematopoietic stem cells to create a humanized immune system. These mice are then implanted with a human breast cancer cell line.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound is administered orally, typically twice daily. Anti-PD-1 antibodies are administered via intraperitoneal injection.
-
Efficacy Assessment: Tumor volumes are measured regularly throughout the study. At the end of the study, tumors are harvested for analysis of the tumor microenvironment.
-
TME Analysis: Tumors are dissociated into single-cell suspensions. Flow cytometry is used to quantify the populations of various immune cells, including Tregs (e.g., CD4+FoxP3+) and cytotoxic T cells (CD8+).
In Vitro Assays
-
CCR8 Tango Assay: This is a commercially available assay that measures G-protein coupled receptor (GPCR) activation. Cells expressing CCR8 are engineered to produce a detectable signal (e.g., luminescence) upon receptor activation by its ligand, CCL1. The ability of a compound to inhibit this signal is measured to determine its IC50.
-
Cell Migration Assay: A transwell migration assay is used to assess the ability of a compound to block the migration of CCR8-expressing cells (such as Tregs) towards a chemoattractant (CCL1). The number of cells that migrate across the membrane is quantified to determine the inhibitory effect of the compound.
Conclusion
The preclinical data clearly demonstrate the successful optimization of a lead compound, LMD-D, into a promising clinical candidate, this compound. Through targeted medicinal chemistry, significant improvements were made in in vitro potency, metabolic stability, and overall ADMET properties, culminating in a molecule with potent in vivo anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. The favorable safety and pharmacokinetic profile of this compound supports its ongoing clinical development as a novel oral immunotherapy for solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. LPTO-03. IN-VITRO & IN-VIVO CULTURE OF PATIENT (PT) DERIVED CSF-CTCs IN LEPTOMENINGEAL DISEASE (LMDz) FROM MELANOMA TO IDENTIFY NOVEL TREATMENT STRATEGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lanovamedicines.com [lanovamedicines.com]
- 4. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of IPG7236 on CCR8 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IPG7236, a first-in-class oral small-molecule antagonist of the chemokine receptor CCR8, with other CCR8-targeting alternatives. The content is supported by experimental data to validate the on-target effects of this compound on CCR8 signaling, a critical pathway in immuno-oncology.
Introduction to CCR8 and this compound
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment.[1][2] High expression of CCR8 on these Tregs is correlated with poor prognosis in various cancers.[3] The binding of the chemokine ligand CCL1 to CCR8 triggers a signaling cascade that promotes the recruitment, proliferation, and immunosuppressive function of these Tregs, ultimately hindering the body's anti-tumor immune response.[3][4][5]
This compound is an orally bioavailable small-molecule antagonist designed to selectively block the CCL1-CCR8 signaling pathway.[1][3] By inhibiting this pathway, this compound aims to disrupt the recruitment and function of immunosuppressive Tregs at the tumor site, thereby enhancing the activity of tumor-killing CD8+ T cells and reactivating the anti-tumor immune response.[1][6] This targeted mechanism of signaling blockade distinguishes this compound from antibody-based approaches that lead to the depletion of all CCR8-expressing cells.[1]
Comparative Analysis of In Vitro Efficacy
The on-target effect of this compound has been validated through several key in vitro assays that measure its ability to inhibit CCR8 signaling and function. The following table summarizes the quantitative data for this compound and provides a comparison with other CCR8 antagonists where data is available.
| Compound | Modality | Target | Tango Assay (IC50) | Calcium Mobilization (IC50) | Treg Chemotaxis (IC50) | Reference |
| This compound | Small Molecule | CCR8 | 24 nM | 24.3 nM | 33.8 nM | [7] |
| BMS-986340 | mAb (afucosylated) | CCR8 | Not Reported | Not Reported | Not Reported | [6] |
| LM-108 | mAb (Fc-optimized) | CCR8 | EC50 = 0.25 nM (binding) | Not Reported | Not Reported | [2] |
| SRF114 (CHS-114) | mAb (afucosylated) | CCR8 | Not Reported | Not Reported | Not Reported | [1][3] |
| RO7502175 | mAb (afucosylated) | CCR8 | Not Reported | Not Reported | Not Reported | [7] |
Note: Direct comparison of antibody (mAb) and small molecule data can be challenging due to different mechanisms of action (cell depletion vs. signaling blockade) and the assays reported. The EC50 for LM-108 reflects binding affinity rather than functional inhibition.
Comparative Analysis of In Vivo Efficacy
Preclinical in vivo studies in humanized mouse models of breast cancer have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies.
| Compound | Modality | Cancer Model | Monotherapy TGI (%) | Combination with anti-PD-1 TGI (%) | Reference |
| This compound | Small Molecule | Humanized Breast Cancer | 55.6% (at 50 mg/kg) | 73.8% | [6][7] |
| LM-108 | mAb | MC38 (hCCR8 KI) | 68.77% (at 10 mg/kg) | Synergistic effect | [2] |
| SRF114 (CHS-114) | mAb | Murine Models | Reduced tumor growth | Not Reported | [1][3] |
| BMS-986340 | mAb | Mouse Tumor Models | Robust tumor growth inhibition | Combination with anti-PD-1 in I-O resistant models | [6] |
TGI: Tumor Growth Inhibition. KI: Knock-in.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: CCR8 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro validation of this compound's on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Tango Assay (β-arrestin Recruitment)
The Tango assay is a cell-based method to measure G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin to the receptor.
-
Cell Line: A commercially available cell line engineered to co-express the human CCR8 receptor fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein is used. The reporter gene is typically luciferase under the control of a transcription factor that is released upon β-arrestin recruitment.
-
Cell Plating: Cells are seeded into 384-well white, clear-bottom plates and incubated overnight.
-
Compound Addition: this compound is serially diluted and added to the cells.
-
Ligand Stimulation: After a pre-incubation period with the compound, the CCR8 ligand CCL1 is added to stimulate the receptor.
-
Incubation: The plates are incubated to allow for β-arrestin recruitment, TEV protease cleavage, and subsequent reporter gene expression.
-
Signal Detection: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the CCL1-induced increase in intracellular calcium concentration, a key downstream event in CCR8 signaling.
-
Cell Line: A cell line overexpressing human CCR8 is used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Compound Addition: The loaded cells are plated into 96- or 384-well black-walled, clear-bottom plates, and serial dilutions of this compound are added.
-
Ligand Stimulation and Measurement: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. CCL1 is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured kinetically in real-time.
-
Data Analysis: The IC50 value is determined by analyzing the inhibition of the CCL1-induced calcium flux at different concentrations of this compound.
Treg Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR8-positive Tregs towards a CCL1 gradient.
-
Cell Isolation: CCR8+ regulatory T cells are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable cell line.
-
Assay Setup: A transwell migration system is used, with a porous membrane separating an upper and a lower chamber.
-
Chemoattractant and Inhibitor: The lower chamber is filled with media containing CCL1 as the chemoattractant. The isolated Tregs are pre-incubated with various concentrations of this compound and then added to the upper chamber.
-
Incubation: The plate is incubated for a few hours to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell counting method.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the CCL1-induced cell migration is determined.
In Vivo Humanized Mouse Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a setting that mimics the human immune system.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are reconstituted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a humanized immune system.
-
Tumor Implantation: A human breast cancer cell line is implanted into the mammary fat pad of the humanized mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and administered this compound (e.g., orally, twice daily), an anti-PD-1 antibody, a combination of both, or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Efficacy Endpoint: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis: Tumors can be harvested for analysis of the immune cell infiltrate (e.g., quantifying the ratio of CD8+ T cells to Tregs) to confirm the mechanism of action.
Conclusion
The available data robustly validates the on-target effects of this compound as a potent and selective antagonist of CCR8 signaling. Its ability to inhibit key downstream events, including β-arrestin recruitment, calcium mobilization, and Treg chemotaxis, translates to significant anti-tumor efficacy in preclinical in vivo models. As an oral small molecule, this compound offers a distinct therapeutic modality compared to the antibody-based approaches that primarily focus on Treg depletion. The strong synergistic effect observed with anti-PD-1 therapy positions this compound as a promising candidate to overcome resistance to current checkpoint inhibitors and improve outcomes for patients with solid tumors.[1] Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in humans.
References
- 1. Surface Oncology Presents New Preclinical Data on SRF114, a fully human anti-CCR8 antibody, at the AACR Annual Meeting 2023 - BioSpace [biospace.com]
- 2. lanovamedicines.com [lanovamedicines.com]
- 3. Surface Oncology to Present New Preclinical SRF114 Data at [globenewswire.com]
- 4. Surface Oncology Announces First Patient Dosed in a Phase 1/2 Study Evaluating SRF114, a Potential Best-In-Class Anti-CCR8 Antibody, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 5. RO7502175 + Atezolizumab for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Immunotherapy: A Comparative Guide to the Synergistic Effects of IPG7236 with Checkpoint Inhibitors
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, strategies that overcome resistance to checkpoint inhibitors are of paramount importance. This guide provides a comprehensive comparison of IPG7236, a first-in-class oral CCR8 antagonist, and its synergistic effects when combined with checkpoint inhibitors. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents preclinical efficacy data, and outlines experimental methodologies to offer a clear perspective on the therapeutic potential of targeting the CCL1-CCR8 axis.
This compound operates by a novel mechanism, distinct from other immunomodulatory agents, by selectively blocking the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME). Preclinical evidence demonstrates that this approach not only resensitizes tumors to anti-PD-1 therapy but also fosters a more robust anti-tumor immune response, heralding a promising new direction for combination cancer treatments.
Mechanism of Action: Reshaping the Tumor Immune Microenvironment
This compound is an orally bioavailable small molecule that selectively antagonizes the C-C chemokine receptor 8 (CCR8).[1][2] CCR8 is predominantly expressed on tumor-infiltrating Tregs, which are key drivers of immunosuppression within the TME.[1][3] These Tregs are recruited by the chemokine CCL1, also present in the TME.
By binding to CCR8, this compound effectively blocks this signaling pathway, thereby inhibiting the recruitment of these potent immunosuppressive cells to the tumor site.[1][3] This reduction in Treg infiltration alleviates the suppression of effector immune cells. The result is a significant, dose-dependent increase in the infiltration and activity of cytotoxic CD8+ T cells—the primary executioners of tumor cells—transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune attack.[1][3] This mechanism provides a strong rationale for combining this compound with checkpoint inhibitors like anti-PD-1, which work to unleash the full cytotoxic potential of these newly infiltrated T cells.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies utilizing a humanized breast cancer mouse model have provided compelling evidence for the synergy between this compound and anti-PD-1 therapy. The data clearly shows that the combination significantly outperforms either monotherapy.
Table 1: In Vivo Antitumor Efficacy of this compound in Combination with Anti-PD-1
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Key Observation |
|---|---|---|
| Vehicle Control | 0% | Baseline tumor growth. |
| Anti-PD-1 Antibody | Not Significant | Demonstrates tumor resistance to checkpoint monotherapy. |
| This compound (Monotherapy) | 47.2% | Shows significant single-agent activity by modulating the TME.[3] |
| This compound + Anti-PD-1 | 73.8% | Demonstrates strong synergy, overcoming resistance to anti-PD-1.[3] |
Comparison with Alternative Treg-Targeting Strategies
This compound's mechanism of blocking Treg migration offers a distinct alternative to other Treg-depleting strategies. The primary competitors include anti-CCR8 antibodies and anti-CTLA-4 antibodies, which primarily rely on Fc-mediated depletion of Tregs.
Table 2: Comparison of Preclinical Treg-Targeting Combination Therapies
| Therapeutic Strategy | Mechanism of Action | Checkpoint Inhibitor | Reported Preclinical Efficacy |
|---|---|---|---|
| This compound (Oral Small Molecule) | CCR8 Antagonism (Blocks Treg Migration) | Anti-PD-1 | 73.8% TGI |
| Anti-CCR8 Antibody | Treg Depletion (ADCC) | Anti-PD-1 | Significant inhibition of tumor growth reported. |
| Anti-CTLA-4 Antibody | Treg Depletion (ADCC) & Checkpoint Blockade | Anti-PD-1 | Induces tumor regression and increases Teff/Treg ratio. |
| CCR8/CTLA-4 Bispecific Ab | Enhanced Treg Depletion & Checkpoint Blockade | N/A (dual target) | Potent in vivo tumor inhibition reported. |
Pharmacodynamic Effects: Evidence of Immune Remodeling
The synergistic anti-tumor effect is underpinned by profound changes within the tumor microenvironment. Treatment with this compound leads to a favorable shift in the immune cell landscape, which is further amplified by the addition of a checkpoint inhibitor.
Table 3: Pharmacodynamic Modulation of the Tumor Microenvironment by this compound
| Immune Cell Population | Effect of this compound Treatment | Immunological Consequence |
|---|---|---|
| Tumor-Infiltrating Tregs (CCR8+) | Dose-dependent Decrease | Reduction of immunosuppression in the TME.[3] |
| Cytotoxic T Lymphocytes (CD8+) | Dose-dependent Increase | Enhanced potential for direct tumor cell killing.[3] |
Experimental Protocols and Workflow
The pivotal preclinical data for this compound was generated using a robust and clinically relevant humanized mouse model.
Key Experiment: In Vivo Combination Efficacy Study
-
Animal Model: Humanized mice (e.g., BALB/c-Rag2-/-IL2RγC-/-NODSIRPα or similar immunodeficient strains) were engrafted with human CD34+ hematopoietic stem cells (HSCs) from umbilical cord blood to reconstitute a functional human immune system.
-
Tumor Model: Following successful immune system engraftment (typically 12-16 weeks), mice were implanted with a human breast cancer xenograft.
-
Treatment Groups:
-
Vehicle Control
-
This compound (administered orally, likely twice daily)
-
Anti-PD-1 Antibody (administered via standard route, e.g., intraperitoneal injection)
-
This compound + Anti-PD-1 Antibody
-
-
Efficacy Endpoint: Tumor volumes were measured regularly (e.g., twice weekly) to calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens were harvested. Single-cell suspensions were prepared and analyzed by multi-color flow cytometry to quantify the populations of human immune cells, specifically CD4+, CD8+, and FoxP3+ Treg cells within the tumor.
Conclusion
References
Evaluating the Safety Profile of IPG7236 in Comparison to Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of IPG7236, a first-in-class oral small-molecule CCR8 antagonist, against other established classes of immunotherapies, including immune checkpoint inhibitors (PD-1/PD-L1 and CTLA-4 inhibitors) and CAR-T cell therapy. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development decisions.
Executive Summary
This compound is an investigational immunotherapy that works by selectively blocking the CCL1-CCR8 signaling pathway.[1] This mechanism disrupts the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment, thereby enhancing the body's anti-tumor immune response.[1] A key differentiator of this compound is its targeted approach, which aims to modulate the immune system without causing widespread cell depletion, suggesting a potentially favorable safety profile compared to broader-acting immunotherapies.[1] Early clinical data for this compound indicates good tolerability, with no drug-related Serious Adverse Events (SAEs) observed in an ongoing Phase 1/2a clinical trial at doses up to 1000 mg twice daily.[1] This contrasts with the known safety profiles of other immunotherapies, which are often associated with a range of immune-related adverse events (irAEs).
Comparative Safety Data
The following table summarizes the known safety profile of this compound in comparison to the general safety profiles of PD-1/PD-L1 inhibitors, CTLA-4 inhibitors, and CAR-T cell therapies. Data for established immunotherapies is aggregated from multiple sources and represents a general overview of their known risks.
| Adverse Event Category | This compound (CCR8 Inhibitor) | PD-1/PD-L1 Inhibitors | CTLA-4 Inhibitors | CAR-T Cell Therapy |
| Serious Adverse Events (SAEs) | No drug-related SAEs reported in the ongoing Phase 1/2a trial up to 1000 mg BID[1] | Can occur, including severe immune-related adverse events (irAEs) affecting various organs. | Higher frequency of severe irAEs compared to PD-1/PD-L1 inhibitors. | High risk of severe and life-threatening toxicities, including Cytokine Release Syndrome (CRS) and neurotoxicity. |
| Common Adverse Events | Detailed profile for mild-to-moderate AEs not yet publicly available. Preclinical data and a Phase 1 trial in healthy subjects suggest good tolerability. | Fatigue, rash, pruritus, diarrhea, nausea, hypothyroidism, hyperthyroidism, pneumonitis. | Rash, pruritus, diarrhea, colitis, hypophysitis, hepatitis. | Cytokine Release Syndrome (fever, chills, hypotension), neurotoxicity (confusion, seizures), cytopenias. |
| Immune-Related Adverse Events (irAEs) | Expected to have a more targeted and potentially milder irAE profile due to its specific mechanism of action. | Common, affecting skin, gastrointestinal tract, endocrine glands, lungs, and liver. | More frequent and severe irAEs, particularly colitis and hypophysitis. | CRS and neurotoxicity are prominent and can be severe. |
| Route of Administration | Oral[1] | Intravenous | Intravenous | Intravenous (autologous or allogeneic cell infusion) |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the tumor microenvironment.
References
Revolutionizing Cancer Immunotherapy: A Comparative Analysis of the CCR8 Antagonist IPG7236
An in-depth look at the in vivo efficacy of the novel, orally available small molecule CCR8 antagonist, IPG7236, reveals promising anti-tumor activity in preclinical breast cancer models. This guide provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a first-in-class, orally administered small-molecule antagonist of the chemokine receptor CCR8.[1] This receptor is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment.[1] By blocking the CCL1-CCR8 signaling pathway, this compound disrupts the recruitment of these immunosuppressive Tregs to the tumor site. This action alleviates the immunosuppressive shield, thereby enhancing the infiltration and activity of tumor-killing CD8+ T cells and enabling the immune system to effectively recognize and attack cancer cells.[1]
In Vivo Efficacy of this compound in a Breast Cancer Model
Preclinical studies utilizing a human breast cancer xenograft model in mice have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with a PD-1 antibody.
Monotherapy and Combination Therapy Data
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Key Observations |
| This compound (Monotherapy) | 10 mg/kg | 28.3% | Dose-dependent inhibition of tumor growth.[2] |
| This compound (Monotherapy) | 50 mg/kg | 55.6% | Significant suppression of average tumor volume.[2] |
| This compound + PD-1 Antibody | - | 73.8% | Synergistic enhancement of anti-cancer effect.[1] |
| PD-1 Antibody (Monotherapy) | - | No significant effect | Highlights the potential of this compound to overcome resistance to checkpoint inhibitors.[1] |
These findings underscore the potential of this compound as a valuable therapeutic agent. The oral administration of this small molecule also presents significant advantages over large-molecule antibody competitors in terms of manufacturing cost, distribution, and patient compliance.[1]
Comparative Landscape: this compound vs. Other CCR8-Targeting Agents
The targeting of CCR8 is an emerging and competitive field in oncology. Several other companies are developing their own CCR8-targeting agents, primarily monoclonal antibodies.
| Compound | Developer | Modality | Key Preclinical Findings | Development Stage |
| IPG0521 | Immunophage Biomedical | Monoclonal Antibody | Potent anti-tumor effects in multiple tumor types, including lung, liver, and breast cancers, in both syngeneic and immune-humanized mouse models.[3] | Investigational New Drug (IND) filing[3] |
| ABT-863 | Abilita Therapeutics | VHH single-domain antibody | Significantly inhibited tumor growth in a mouse colon carcinoma model and a lung carcinoma model.[4] | Preclinical |
| RO7502175 | Genentech/Roche | Afucosylated Antibody | Designed to eliminate CCR8+ Treg cells through enhanced antibody-dependent cellular cytotoxicity (ADCC). | Phase 1 Clinical Trials (for various solid tumors including breast and lung cancer)[5][6][7][8] |
While direct comparative preclinical studies are not yet available, this compound's distinction as an oral small molecule sets it apart from the antibody-based approaches of its competitors.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
Human Breast Cancer Xenograft Model
1. Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2 and are harvested during the exponential growth phase for implantation.
2. Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment and allowed to acclimate for at least one week before the experiment.
3. Orthotopic Injection: A suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µL of a mixture of PBS and Matrigel) is injected into the mammary fat pad of the anesthetized mice.
4. Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
5. Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into different treatment groups. This compound is administered orally, typically twice daily, at the specified doses (e.g., 10 mg/kg and 50 mg/kg). The vehicle control group receives the same formulation without the active compound. For combination studies, a PD-1 antibody is administered, usually via intraperitoneal injection.
6. Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study. Body weight is also monitored as an indicator of toxicity.
7. Immunohistochemistry and Flow Cytometry: At the end of the study, tumors are excised, and tissues are processed for immunohistochemical analysis to assess the infiltration of Tregs (e.g., FoxP3+ cells) and CD8+ T cells. Flow cytometry can also be performed on dissociated tumor tissue to quantify different immune cell populations.
Future Directions
While the preclinical data for this compound in breast cancer models is robust, further investigation into its efficacy in other solid tumors, particularly lung cancer, is warranted. An ongoing Phase 1/2a multi-center clinical trial is currently evaluating this compound in patients with advanced solid tumors, and a future clinical trial is planned to assess its combination with an anti-PD-1 therapy.[1] The results of these trials will be crucial in determining the clinical utility of this promising new cancer immunotherapy.
References
- 1. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. RO7502175 + Atezolizumab for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. A Study to Evaluate the Safety, Pharmacokinetics, and Activity of RO7502175 as a Single Agent and in Combination With Checkpoint Inhibitor in Participants With Locally Advanced or Metastatic Solid Tumors - Rare Cancers Australia [rarecancers.org.au]
- 8. forpatients.roche.com [forpatients.roche.com]
Benchmarking IPG7236: A Comparative Analysis of ADMET Properties for a Novel CCR8 Antagonist
For Immediate Publication
Shanghai, China – December 8, 2025 – In the competitive landscape of cancer immunotherapy, the development of orally bioavailable small-molecule inhibitors targeting chemokine receptors represents a significant therapeutic advance. IPG7236, a first-in-class, potent, and selective antagonist of the C-C chemokine receptor 8 (CCR8), has emerged as a promising clinical candidate for the treatment of solid tumors.[1] This guide provides a comprehensive benchmark of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound against other reported small-molecule CCR8 antagonists, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a superior ADMET profile, positioning it as a highly "drug-like" candidate. Key highlights include excellent metabolic stability across multiple species, high aqueous solubility, and a favorable safety profile characterized by a lack of significant inhibition of major CYP450 enzymes and the hERG channel. This profile suggests a low potential for drug-drug interactions and cardiotoxicity, critical attributes for patient safety and therapeutic success.
Comparative ADMET Profile
The following table summarizes the key in vitro ADMET properties of this compound in comparison to other publicly disclosed small-molecule CCR8 antagonists, AZ084 and SB-649701.
| Parameter | This compound | AZ084 | SB-649701 |
| Metabolic Stability | |||
| Human Liver Microsome (T½, min) | > 60 | High stability reported | Data not available |
| Mouse Liver Microsome (T½, min) | 48.1 | Data not available | Data not available |
| CYP450 Inhibition | |||
| CYP1A2 (IC₅₀, µM) | > 10 | Data not available | Data not available |
| CYP2C9 (IC₅₀, µM) | > 10 | Data not available | Data not available |
| CYP2C19 (IC₅₀, µM) | > 10 | Data not available | Data not available |
| CYP2D6 (IC₅₀, µM) | > 10 | Data not available | Data not available |
| CYP3A4 (IC₅₀, µM) | > 10 | Data not available | Data not available |
| hERG Inhibition | |||
| IC₅₀ (µM) | > 30 | Data not available | Data not available |
| Aqueous Solubility | |||
| Kinetic Solubility (pH 7.4, µg/mL) | 89.6 | Data not available | Data not available |
Data for this compound extracted from the supplementary information of "Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer," Journal of Medicinal Chemistry, 2023. Data for competitor compounds are not readily available in the public domain, highlighting a significant data gap for direct comparison.
Signaling Pathway and Experimental Workflow
The development and evaluation of CCR8 antagonists like this compound involve a series of critical steps, from understanding the biological pathway to conducting rigorous preclinical testing.
CCR8 Signaling Pathway in the Tumor Microenvironment
CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression. The ligand for CCR8, CCL1, is secreted by tumor cells and other cells in the tumor microenvironment. The binding of CCL1 to CCR8 on Tregs promotes their recruitment, survival, and immunosuppressive function, thereby hindering the anti-tumor immune response. This compound acts by blocking this interaction, thus alleviating immunosuppression and enabling the immune system to attack cancer cells.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of IPG7236
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal of IPG7236.
This document provides crucial safety and logistical information for the proper disposal of this compound, a selective and orally active CC chemokine receptor 8 (CCR8) antagonist used in research. Adherence to these procedural guidelines is essential for maintaining laboratory safety and ensuring environmental compliance.
I. Understanding the Compound: this compound Profile
This compound is a research-grade chemical compound with potential biological activity.[1] As the toxicological properties of this compound have not been fully investigated, it must be treated as a potentially hazardous substance.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2756350-91-9 |
| Molecular Formula | C23H31N3O3S |
| Appearance | White solid |
| Solubility in Water | 0.0 mg/mL |
| Melting Point | 195.5 - 196.5 °C |
| Source: Axon Medchem Safety Data Sheet[1] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, appropriate personal protective equipment must be worn.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Chemical resistant gloves |
| Eye Protection | Appropriate safety glasses |
| Skin and Body | Laboratory coat |
| Respiratory | Handle in a fume hood to prevent inhalation |
| Source: Axon Medchem Safety Data Sheet[1] |
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid repeated or prolonged exposure.[1]
-
Use in a chemical fume hood with an independent air supply.[1]
-
Store in a properly sealed container under the conditions indicated on the product label.[1]
III. Step-by-Step Disposal and Decontamination Workflow
The following workflow outlines the procedural steps for the safe disposal of this compound waste and the decontamination of work areas.
References
Essential Safety and Logistical Information for Handling IPG7236
For researchers, scientists, and drug development professionals, the proper handling of potent research compounds like IPG7236, a selective CCR8 antagonist, is paramount to ensure laboratory safety and experimental integrity. This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound, based on best practices for potent research compounds.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses | To protect against potential external contamination of the packaging. |
| Weighing and Aliquoting (Solid Form) | - Primary Containment: Chemical fume hood or ventilated balance enclosure.- Respiratory Protection: N95 or higher-rated respirator. For larger quantities or if aerosolization is likely, a powered air-purifying respirator (PAPR) is recommended.- Hand Protection: Double-gloving with nitrile gloves.- Eye Protection: Safety goggles.- Body Protection: Disposable lab coat with tight cuffs. | High risk of generating and inhaling airborne particles. Minimizing exposure through containment and respiratory protection is critical. |
| Solution Preparation and Handling | - Primary Containment: Chemical fume hood.- Hand Protection: Nitrile gloves.- Eye Protection: Safety glasses or goggles.- Body Protection: Lab coat. | To protect against splashes and spills of the compound in solution. |
Operational Plan: From Receipt to Experimentation
A structured workflow is crucial to minimize the risk of exposure and contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Solid Compound | - Collect in a clearly labeled, sealed container.- Do not dispose of in regular trash or down the drain.- Arrange for disposal through a certified hazardous waste vendor. | To prevent the release of the potent compound into the environment. |
| Contaminated Labware (e.g., pipette tips, vials, tubes) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label the container with "Hazardous Waste" and the chemical name. | To prevent accidental exposure from sharps and contaminated items. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous chemical waste. | To contain any residual compound and prevent exposure during waste handling. |
| Aqueous Waste (Solutions containing this compound) | - Collect in a sealed, compatible, and clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is known. | To ensure proper handling and disposal by the hazardous waste vendor. |
Mechanism of Action: The CCL1-CCR8 Signaling Pathway
This compound is an antagonist of the CC chemokine receptor 8 (CCR8). In the tumor microenvironment, regulatory T cells (Tregs) express CCR8. The ligand for this receptor, CCL1, is secreted by tumor cells and other immune cells, leading to the recruitment and activation of Tregs, which in turn suppresses the anti-tumor immune response. By blocking the CCL1-CCR8 interaction, this compound aims to reduce the number and function of Tregs in the tumor, thereby enhancing the activity of cytotoxic T cells that can attack and kill cancer cells.
Disclaimer: This document provides general guidance and should be supplemented with a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
